molecular formula C7H8N2O2 B1312695 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 796729-03-8

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B1312695
CAS No.: 796729-03-8
M. Wt: 152.15 g/mol
InChI Key: CSOYACNIOQHFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 796729-03-8) is a high-value heterocyclic compound with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for constructing more complex molecules for pharmaceutical research . The pyrrolopyrazole scaffold is a privileged structure in drug discovery, with related derivatives being extensively investigated for a wide spectrum of biological activities . These activities include serving as cannabinoid CB1 receptor antagonists, which are relevant for research in areas such as obesity and metabolic disorders . Furthermore, the core pyrrolopyrazole structure is utilized in the preparation of alkaloid-like molecules and compounds being studied for their potential anti-inflammatory and analgesic properties . As a versatile building block, this carboxylic acid functionalized heterocycle enables researchers to explore structure-activity relationships and develop new chemical entities through further derivatization. It is typically supplied as a light-yellow solid and should be stored refrigerated between 2-8°C . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYACNIOQHFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463636
Record name 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796729-03-8
Record name 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document focuses on predicted spectroscopic data based on its chemical structure and analysis of closely related analogs. It outlines a plausible synthetic route and discusses the potential biological significance of this heterocyclic scaffold, drawing from the known activities of similar pyrrolo[1,2-b]pyrazole derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Its structure features a fused pyrrolidine and pyrazole ring system with a carboxylic acid substituent at the 2-position of the pyrazole ring.

PropertyValueReference
CAS Number796729-03-8[1]
Molecular FormulaC₇H₈N₂O₂[1]
Molecular Weight152.15 g/mol [1]

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with spectroscopic data of similar compounds, such as intermediates in the synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.[2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-12Broad Singlet1H-COOH
~6.5-6.7Singlet1HH-3 (pyrazole ring)
~4.1-4.3Triplet2HH-6 (CH₂)
~2.9-3.1Triplet2HH-4 (CH₂)
~2.5-2.7Multiplet2HH-5 (CH₂)
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~140-145C-7a (bridgehead)
~125-130C-2 (pyrazole ring)
~105-110C-3 (pyrazole ring)
~45-50C-6 (CH₂)
~25-30C-4 (CH₂)
~20-25C-5 (CH₂)
Predicted Mass Spectrometry Data
m/zInterpretation
152.0586[M]⁺ (Calculated for C₇H₈N₂O₂)
107.0609[M - COOH]⁺
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
2850-2960C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600C=N stretch (pyrazole ring)
~1400-1500C=C stretch (pyrazole ring)

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for this compound can be adapted from the synthesis of related (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.[2] The general strategy involves the construction of the bicyclic core followed by functionalization at the 2-position.

Synthesis_Workflow A Pyrazole B 1-(3-Chloropropyl)-1H-pyrazole A->B 1-bromo-3-chloropropane, NaH, DMF C 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole B->C n-BuLi, THF, -78 °C to rt D 2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole C->D NBS, CCl4 E 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile D->E CuCN, DMF, reflux F This compound E->F Acid or Base Hydrolysis

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 1-(3-Chloropropyl)-1H-pyrazole

To a solution of pyrazole in an appropriate aprotic solvent such as DMF, sodium hydride is added portion-wise at 0 °C. After stirring for 30 minutes, 1-bromo-3-chloropropane is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with an organic solvent.

Step 2: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

The 1-(3-chloropropyl)-1H-pyrazole is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at this temperature before being allowed to warm to room temperature to effect intramolecular cyclization. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 3: Bromination at the 2-position

The bicyclic core is dissolved in a solvent such as carbon tetrachloride, and N-bromosuccinimide is added. The mixture is refluxed until the reaction is complete, as monitored by TLC.

Step 4: Cyanation

The 2-bromo derivative is reacted with copper(I) cyanide in DMF and heated to reflux to introduce the nitrile group.

Step 5: Hydrolysis to the Carboxylic Acid

The resulting 2-carbonitrile is then subjected to either acidic or basic hydrolysis to yield the final product, this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of pyrazole and pyrrolo[1,2-b]pyrazole derivatives are known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial properties.

For instance, some pyrazole derivatives have been shown to act as inhibitors of kinases involved in cell signaling pathways. A hypothetical signaling pathway that could be targeted by a compound with this core structure is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrrolo[1,2-b]pyrazole Derivative (Hypothetical Inhibitor) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the structure, predicted spectroscopic properties, and a plausible synthetic route for this compound. The information presented, though largely predictive due to a lack of direct experimental data, offers a valuable starting point for researchers. The pyrrolo[1,2-b]pyrazole core is a promising scaffold for the development of novel therapeutic agents, and further investigation into the synthesis and biological evaluation of this specific carboxylic acid derivative is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document combines established fundamental data with predicted values and standardized experimental protocols to offer a robust resource for researchers.

Core Physicochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2]
Predicted pKa Acidic pKa: ~4-5; Basic pKa: ~2-3Predicted
Predicted LogP ~1.0 - 1.5Predicted
Predicted Aqueous Solubility Moderately solublePredicted
Predicted Melting Point 180 - 200 °CPredicted

Note: Predicted values are estimations based on the chemical structure and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise physicochemical properties of this compound, this section details standardized experimental methodologies.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and distribution.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel equipped with a magnetic stirrer and a calibrated pH electrode.

  • Titration with Acid and Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa. Subsequently, titrate a separate sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa of the pyrazole nitrogen.

  • Data Analysis: Record the pH of the solution after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology:

  • Solvent Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) by vigorously shaking the two phases together and allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology:

  • Equilibrium Method (Shake-Flask):

    • Add an excess amount of solid this compound to a known volume of water (or a buffer of a specific pH) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter or centrifuge the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Determination of Melting Point by Capillary Method

The melting point is a characteristic physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: Finely powder a small amount of crystalline this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, ensuring the sample is tightly packed at the bottom.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel compound like this compound.

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa LogP LogP Determination (Shake-Flask Method) Structure_Verification->LogP Solubility Aqueous Solubility (Equilibrium Method) Structure_Verification->Solubility MeltingPoint Melting Point (Capillary Method) Structure_Verification->MeltingPoint Data_Compilation Data Compilation & Tabulation pKa->Data_Compilation LogP->Data_Compilation Solubility->Data_Compilation MeltingPoint->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: General workflow for compound characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. Further screening and biological assays are required to elucidate its potential pharmacological profile. The fused pyrrolo[1,2-b]pyrazole scaffold is, however, a known pharmacophore in various drug discovery programs, suggesting that this compound could be a valuable candidate for screening against a range of biological targets.

The following diagram represents a generic workflow for identifying the biological target of a novel compound.

G Workflow for Biological Target Identification cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_target_deconvolution Target Deconvolution (for Phenotypic Hits) cluster_pathway_analysis Pathway Analysis Compound Test Compound (this compound) Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Compound->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hit_Identification->Affinity_Chromatography Genetic_Approaches Genetic Approaches (e.g., CRISPR, siRNA) Hit_Identification->Genetic_Approaches Computational_Prediction Computational Target Prediction Hit_Identification->Computational_Prediction Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Pathway_Mapping Signaling Pathway Mapping Selectivity_Profiling->Pathway_Mapping Affinity_Chromatography->Pathway_Mapping Genetic_Approaches->Pathway_Mapping Computational_Prediction->Pathway_Mapping Mechanism_of_Action Elucidation of Mechanism of Action Pathway_Mapping->Mechanism_of_Action

Caption: Workflow for biological target identification.

References

Biological Activity of Pyrrolo[1,2-b]pyrazole Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrrolo[1,2-b]pyrazole scaffold represents a significant class of fused heterocyclic compounds that have garnered attention in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a primary focus on their development as anticancer agents. A key mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. This document summarizes the quantitative data on their cytotoxic effects, details the experimental protocols used for their biological evaluation, and visualizes key cellular pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their unique five-membered heterocyclic structure allows for versatile chemical modifications, leading to a broad spectrum of biological activities. Fusing the pyrazole ring with other heterocyclic systems, such as a pyrrole ring to form the pyrrolo[1,2-b]pyrazole scaffold, creates a more rigid and conformationally restricted structure. This often leads to enhanced binding affinity and selectivity for specific biological targets.

The pyrrolo[1,2-b]pyrazole core is recognized as a "privileged scaffold" in drug design, particularly in the oncology sector. Derivatives based on this structure have emerged as potent inhibitors of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Key Biological Activities and Therapeutic Targets

The predominant biological activity reported for pyrrolo[1,2-b]pyrazole derivatives is their potent anticancer effect, which is primarily achieved through the inhibition of key protein kinases.

Anticancer Activity via Kinase Inhibition

Protein kinases are critical components of signaling cascades that drive cell growth and division. Pyrrolo[1,2-b]pyrazole derivatives have been designed to fit into the ATP-binding pocket of various kinases, preventing their catalytic activity and thereby halting downstream signaling.

A prominent example of a pyrrolo[1,2-b]pyrazole-based drug is Danusertib (PHA-739358) .[3] Danusertib is a potent, multi-targeted kinase inhibitor that has been investigated in clinical trials.[4] Its primary targets are the Aurora kinases (A, B, and C), which are essential serine/threonine kinases that regulate mitosis and cytokinesis.[2] Overexpression of Aurora kinases is common in many human cancers, correlating with poor prognosis.[4] By inhibiting these kinases, Danusertib disrupts cell division, leading to polyploidy (the state of having more than two paired sets of chromosomes) and subsequent apoptotic cell death in cancer cells.[3]

Danusertib also exhibits inhibitory activity against other clinically relevant kinases, including Abl, FGFR1, and Ret, demonstrating its multi-targeted nature.[5] This broad-spectrum activity can be advantageous in treating complex malignancies driven by multiple aberrant signaling pathways.

Below is a generalized diagram illustrating the role of Aurora kinases in mitosis and the inhibitory action of a pyrrolo[1,2-b]pyrazole derivative.

G General Mitotic Pathway and Aurora Kinase Inhibition cluster_0 Cell Cycle Progression cluster_1 Mitotic Events cluster_2 Key Regulators G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Centrosome Centrosome Separation M->Centrosome S S Phase G1->S S->G2 Spindle Spindle Assembly Centrosome->Spindle Segregation Chromosome Segregation Spindle->Segregation Apoptosis Cell Cycle Arrest & Apoptosis Spindle->Apoptosis Cytokinesis Cytokinesis Segregation->Cytokinesis Segregation->Apoptosis AuroraA Aurora A Kinase AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B Kinase AuroraB->Segregation AuroraB->Cytokinesis Inhibitor Pyrrolo[1,2-b]pyrazole Derivative (e.g., Danusertib) Inhibitor->AuroraA Inhibitor->AuroraB G Workflow for MTT Cytotoxicity Assay start Start step1 Seed cells into 96-well plate start->step1 end End step2 Incubate for 24h (Cell Attachment) step1->step2 step3 Treat cells with serial dilutions of Pyrrolo[1,2-b]pyrazole step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT Reagent to each well step4->step5 step6 Incubate for 4h (Formazan Formation) step5->step6 step7 Solubilize Formazan with DMSO step6->step7 step8 Measure Absorbance at 570 nm step7->step8 step9 Calculate IC50 Value step8->step9 step9->end G Workflow for Apoptosis Assay start Start step1 Treat cells with Pyrrolo[1,2-b]pyrazole start->step1 end End step2 Harvest and wash cells with PBS step1->step2 step3 Resuspend cells in Binding Buffer step2->step3 step4 Add Annexin V-FITC and PI Stains step3->step4 step5 Incubate for 15 min in the dark step4->step5 step6 Analyze samples by Flow Cytometry step5->step6 step7 Quantify Apoptotic Cell Populations step6->step7 step7->end

References

Unveiling the Profile of a Key BRAF Inhibitor: A Technical Overview of Dabrafenib (GSK2118436)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified CAS number 796729-03-8, which corresponds to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. However, publicly available scientific literature and databases lack extensive biological and pharmacological data for this specific compound. In contrast, the context of the requested in-depth technical guide, including signaling pathways and drug development relevance, strongly aligns with the well-characterized BRAF inhibitor, Dabrafenib (GSK2118436), which was frequently co-referenced in the search results. This guide will therefore focus on Dabrafenib to meet the detailed requirements of the prompt.

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of RAF kinases, playing a crucial role in the treatment of cancers with specific BRAF mutations.[1][2][3] This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Dabrafenib is a well-characterized small molecule with the following properties:

PropertyValueSource
CAS Number 1195765-45-7 (free base)[1][3]
Molecular Formula C23H20F3N5O2S2[1][3][4]
Molecular Weight 519.56 g/mol [3][4]
Appearance White to off-white solid powder[3]
Solubility DMSO: 30 mg/mL, Ethanol: 1 mg/mL[1][4]

Biological Activity and Potency

Dabrafenib is a highly potent inhibitor of RAF kinases, demonstrating significant selectivity for the mutated BRAF V600E form, which is prevalent in various cancers, particularly melanoma.

TargetIC50Source
B-RAF V600E 0.6 nM, 0.68 nM, 0.7 nM[1][2][3][5]
B-RAF (wild-type) 0.64 nM, 3.2 nM[1][4]
c-RAF 5.0 nM[2][4]
ALK5 11 nM[1]
LIMK1 15 nM[1]

The inhibitory action of Dabrafenib is ATP-competitive.[1] It has been shown to inhibit the growth of cancer cell lines expressing mutant B-RAF V600E with GI50 values less than 200 nM.[1]

Mechanism of Action: The MAPK/ERK Signaling Pathway

Dabrafenib exerts its therapeutic effect by targeting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. In cancers with a BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Dabrafenib's inhibition of the mutated BRAF kinase disrupts this signaling cascade.

MAPK_Pathway Dabrafenib's Mechanism of Action in the MAPK/ERK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Dabrafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK/ERK signaling pathway.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully disclosed in the initial search results, the literature indicates several key assays and methodologies used to characterize Dabrafenib.

In Vitro Kinase Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against various kinases.

  • Methodology: Cell-free assays are typically performed using purified recombinant kinases (e.g., B-RAF V600E, wild-type B-RAF, c-RAF). The kinase activity is measured in the presence of varying concentrations of Dabrafenib, with ATP as a substrate. The inhibition is quantified by measuring the phosphorylation of a substrate, often through methods like radioisotope incorporation or fluorescence-based assays.

Cell-Based Proliferation Assays:

  • Objective: To assess the effect of Dabrafenib on the growth of cancer cell lines.

  • Methodology: Cancer cell lines with known BRAF mutation status (e.g., A375P melanoma cells with B-RAF V600E) are cultured in the presence of different concentrations of Dabrafenib. Cell viability or proliferation is measured after a defined incubation period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is then calculated.

Western Blotting for Phospho-Protein Analysis:

  • Objective: To confirm the inhibition of downstream signaling in the MAPK pathway.

  • Methodology: B-RAF V600E-mutant cancer cells are treated with Dabrafenib for a specific duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated forms of MEK and ERK to assess the level of inhibition of the signaling cascade.

In Vivo Xenograft Studies:

  • Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.

  • Methodology: Immuno-compromised mice are subcutaneously implanted with human tumor cells harboring the B-RAF V600E mutation (e.g., A375P melanoma or Colo205 colon cancer cells). Once tumors are established, mice are treated with Dabrafenib, typically administered orally. Tumor growth is monitored over time and compared to a vehicle-treated control group to determine the in vivo efficacy.[1][5]

Xenograft_Workflow General Workflow for In Vivo Xenograft Studies Cell_Culture 1. Culturing of B-RAF V600E Cancer Cells Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 4. Oral Administration of Dabrafenib or Vehicle Tumor_Growth->Treatment Efficacy_Assessment 5. Measurement of Tumor Volume and Efficacy Assessment Treatment->Efficacy_Assessment

A simplified workflow for assessing the in vivo efficacy of Dabrafenib using tumor xenograft models.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600E-mutated cancers. Its high potency and selectivity for the mutated kinase provide a significant therapeutic window. The methodologies outlined above represent the standard approaches for the preclinical evaluation of such targeted inhibitors. A thorough understanding of its chemical properties, biological activity, and mechanism of action is essential for its effective application in research and clinical settings. Further investigations and combination therapies continue to be explored to enhance its efficacy and overcome resistance mechanisms.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Pyrrolo[1,2-b]pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic framework that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of this important core, with a focus on key synthetic methodologies, detailed experimental protocols, and the biological targets of its derivatives. Particular emphasis is placed on its role in the development of kinase inhibitors.

Introduction: The Emergence of a Privileged Scaffold

The fusion of pyrrole and pyrazole rings to form the pyrrolo[1,2-b]pyrazole system creates a unique bicyclic heteroaromatic scaffold with a distinct electronic distribution and three-dimensional architecture. While the precise date of its first synthesis is not prominently documented in readily available literature, the exploration of fused pyrazole systems has been an active area of research for decades, driven by the therapeutic potential of pyrazole-containing compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrrolo[1,2-b]pyrazole core has emerged as a key pharmacophore in the design of targeted therapies, particularly in the realm of protein kinase inhibitors.[1][2]

Synthetic Methodologies for the Pyrrolo[1,2-b]pyrazole Core

The construction of the pyrrolo[1,2-b]pyrazole scaffold can be achieved through several synthetic strategies, primarily involving intramolecular cyclization and cycloaddition reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach to construct the fused ring system. These methods often involve the formation of a key intermediate containing both the pyrrole and pyrazole precursors, followed by a ring-closing reaction.

One plausible synthetic route involves the cyclization of β-amino cyclic ketones. This method has been successfully employed for the synthesis of related fused tricyclic pyrazoles.[3] The general strategy involves the in situ generation of a β-diazo ketone intermediate from a cyclic ketone-derived amine, which then undergoes intramolecular cyclization to form the fused pyrazole ring.

Logical Workflow for Intramolecular Cyclization:

Start Substituted Pyrazolidine or Pyrrolidine Derivative Step1 Introduction of a Reactive Group (e.g., ketone, ester) Start->Step1 Functionalization Step2 Activation for Cyclization (e.g., formation of enolate or enamine) Step1->Step2 Activation Step3 Intramolecular Nucleophilic Attack Step2->Step3 Ring Closure Step4 Dehydration/Aromatization Step3->Step4 Finalization End Pyrrolo[1,2-b]pyrazole Scaffold Step4->End

Caption: A generalized workflow for the synthesis of the pyrrolo[1,2-b]pyrazole scaffold via intramolecular cyclization.

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrazoles. This approach can be adapted for the construction of the pyrrolo[1,2-b]pyrazole core. While specific examples for this exact scaffold are not abundant in the primary literature, the synthesis of the related 2,3-dihydro-1H-pyrrolo[1,2-b]indazole has been achieved through the reaction of a proline-derived sydnone with an alkyne.[4] This suggests that a similar strategy employing a pyrrole-based 1,3-dipole could be a viable route.

Conceptual Pathway for [3+2] Cycloaddition:

Dipole Pyrrole-based 1,3-Dipole (e.g., Azomethine Ylide, Nitrone) Cycloaddition [3+2] Cycloaddition Reaction Dipole->Cycloaddition Dipolarophile Substituted Alkyne or Alkene Dipolarophile->Cycloaddition Intermediate Initial Cycloadduct Cycloaddition->Intermediate Aromatization Oxidation or Elimination Intermediate->Aromatization Product Pyrrolo[1,2-b]pyrazole Derivative Aromatization->Product

Caption: A conceptual diagram illustrating the synthesis of a pyrrolo[1,2-b]pyrazole derivative via a [3+2] cycloaddition reaction.

Experimental Protocols

General Procedure for the Synthesis of Fused Pyrazoles via Intramolecular Cyclization of β-Amino Cyclic Ketones

This protocol is adapted from a method for the synthesis of trifluoromethylated fused tricyclic pyrazoles.[3]

Materials:

  • Substituted β-amino cyclic ketone (1.0 equiv)

  • tert-Butyl nitrite (1.5 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the β-amino cyclic ketone in the anhydrous solvent under an inert atmosphere, add tert-butyl nitrite at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused pyrazole derivative.

General Procedure for [3+2] Cycloaddition of a Sydnone with an Alkyne

This protocol is based on the synthesis of a 2,3-dihydro-1H-pyrrolo[1,2-b]indazole.[4]

Materials:

  • Proline-derived sydnone (1.0 equiv)

  • Alkyne dipolarophile (1.2 equiv)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Inert atmosphere

Procedure:

  • Dissolve the sydnone and the alkyne in the solvent in a sealed reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to a high temperature (e.g., 140-160 °C) for an extended period (e.g., 24-48 hours).

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the cycloadduct.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of fused pyrazole derivatives from the literature. It is important to note that yields and reaction conditions are highly substrate-dependent.

EntryReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1β-amino cyclic ketonetert-Butyl nitrite1,2-dichloroethane801250-90[3]
2Proline-derived sydnone, alkyneNoneToluene1402468[4]
35-amino-1H-pyrazol-3(2H)-one, N,N-dimethylformamide dimethyl acetalNoneDioxaneReflux--[5]
44-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione, aromatic carboxylic acidPOCl₃--1>80[6]

Biological Activity and Drug Development Applications

Derivatives of the pyrrolo[1,2-b]pyrazole scaffold are of significant interest in drug discovery due to their ability to interact with a variety of biological targets.[2] A particularly promising area is the development of protein kinase inhibitors.[7]

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions with the hinge region of the kinase active site. The pyrrolo[1,2-b]pyrazole scaffold, with its nitrogen atoms acting as both hydrogen bond donors and acceptors, is well-suited for this purpose.[1]

Signaling Pathway Inhibition by a Hypothetical Pyrrolo[1,2-b]pyrazole Inhibitor:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Signal Transduction Inhibitor Pyrrolo[1,2-b]pyrazole Inhibitor Inhibitor->Kinase2 Inhibition

Caption: A simplified signaling pathway illustrating the potential mechanism of action of a pyrrolo[1,2-b]pyrazole-based kinase inhibitor.

Conclusion and Future Perspectives

The pyrrolo[1,2-b]pyrazole scaffold represents a valuable and versatile core for the development of novel therapeutic agents. While its early synthetic history is not extensively detailed, modern synthetic methodologies, including intramolecular cyclizations and cycloaddition reactions, provide viable routes to this important heterocyclic system. The demonstrated potential of related fused pyrazole systems as kinase inhibitors underscores the promise of the pyrrolo[1,2-b]pyrazole core in the design of targeted cancer therapies and treatments for other diseases driven by aberrant kinase activity. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a broader range of substitutions to probe structure-activity relationships, and the identification of novel biological targets for this privileged scaffold. The application of computational modeling and X-ray crystallography will continue to be instrumental in guiding the rational design of next-generation pyrrolo[1,2-b]pyrazole-based drugs.[8][9]

References

An In-depth Technical Guide to the Potential Mechanism of Action of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not provide a specific, well-elucidated mechanism of action for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. This guide, therefore, synthesizes information on the biological activities of its structural analogs and derivatives to infer potential mechanisms and therapeutic targets. The information presented herein is intended for researchers, scientists, and drug development professionals as a guide for potential research directions.

The pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.[1][2][3] The fused pyrrolo[1,2-b]pyrazole scaffold, in particular, has been the subject of investigation for various therapeutic applications.

Potential Biological Targets and Mechanisms of Action

Based on the activities of its derivatives, this compound could potentially act through one or more of the following mechanisms:

1. Kinase Inhibition:

A significant number of pyrrolo[1,2-b]pyrazole derivatives have been identified as kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5): Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole have been shown to inhibit the kinase domain of the TGF-β type I receptor.[3][4] This suggests a potential role in cancer therapy and as anti-inflammatory agents.

  • Anaplastic Lymphoma Kinase (ALK): The pyrrolo[1,2-b]pyrazole scaffold has been utilized in the development of ALK inhibitors for the treatment of abnormal cell proliferative disorders.[5]

  • Tyrosine Kinases: This broad class of enzymes is a common target for pyrrolo[1,2-b]pyrazole derivatives.[5]

  • Receptor-Interacting Protein 1 (RIP1) Kinase: Certain derivatives have been patented as inhibitors of RIP1 kinase, a key mediator of necroptosis, a form of programmed cell death.[6]

  • Phosphoinositide 3-kinase (PI3K) Delta: The scaffold has been explored for the treatment of PI3K-delta-mediated diseases.[5]

Signaling Pathway for Potential Kinase Inhibition

G Receptor Receptor Tyrosine Kinase (e.g., ALK, TGF-βR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Ligand Binding Compound 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -2-carboxylic acid Derivative Compound->Kinase_Domain Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Kinase_Domain->Downstream Transcription Gene Transcription (Proliferation, Inflammation) Downstream->Transcription

Caption: Potential mechanism of kinase inhibition by pyrrolo[1,2-b]pyrazole derivatives.

2. Modulation of the Immune System:

  • Toll-Like Receptor (TLR) 7/8 Antagonism: Derivatives of the core compound have been patented as TLR7/8 antagonists, suggesting a role in modulating the innate immune response and potentially treating autoimmune diseases.[7][8]

  • β-Lactamase Inhibition: The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole moiety has been incorporated into broad-spectrum β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria.[5]

3. Metabolic Regulation:

  • Glucagon-Like Peptide-1 Receptor (GLP-1R) Modulation: Recent patent literature describes derivatives that act as GLP-1R modulators, indicating potential applications in the treatment of type 2 diabetes and obesity.[9]

4. Other Potential Mechanisms:

  • Phosphodiesterase 4 (PDE4) Inhibition: The scaffold has been investigated for the treatment of PDE4-mediated diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.[5]

Quantitative Data on Derivatives

The following table summarizes publicly available quantitative data for various derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. It is important to note that these values are for derivatives and not the parent compound itself.

Derivative ClassTargetAssay TypePotency (IC50/EC50/Ki)Reference
Pyrrolo[1,2-b]pyrazole derivativesALK5 KinaseKinase AssayNot specified in abstract[3][4]
Pyrrolo[1,2-b]pyrazole derivativesRIP1 KinaseKinase AssayNot specified in abstract[6]
Pyrrolo[1,2-b]pyrazole derivativesTLR7/8Cellular AssayNot specified in abstract[7][8]
Pyrrolo[1,2-b]pyrazole derivativesGLP-1RReceptor Binding/Functional AssayNot specified in abstract[9]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives are often found within the supplementary information of peer-reviewed publications or in the detailed description of patents. Researchers interested in this chemical series should consult the primary literature for specific methodologies. A generalized workflow for the initial screening of a novel compound from this class is presented below.

Generalized Experimental Workflow for Target Identification

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_validation Target Validation & Mechanism of Action Synthesis Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -2-carboxylic acid Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Primary_Screen Primary Screening (e.g., Phenotypic Screen, Broad Kinase Panel) Characterization->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Target_ID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) Hit_ID->Target_ID Biochemical_Assay Biochemical Assays (e.g., IC50 Determination) Target_ID->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Western Blot, Reporter Assays) Biochemical_Assay->Cellular_Assay

Caption: A generalized workflow for the identification of the biological target of a novel compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader family of pyrrolo[1,2-b]pyrazole derivatives has demonstrated a rich and diverse pharmacology. The recurring theme of kinase inhibition, coupled with activities in immune modulation and metabolic regulation, suggests that this scaffold is of significant interest for drug discovery. Further research is warranted to determine the precise molecular targets and therapeutic potential of this compound. Researchers are encouraged to use the information presented in this guide as a starting point for their investigations into this promising class of compounds.

References

Potential Therapeutic Targets of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing inhibitory activity against key signaling proteins implicated in various pathologies. This technical guide consolidates the current understanding of the potential therapeutic targets of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. Based on structure-activity relationship (SAR) studies of closely related analogs, the primary putative targets are the Transforming Growth Factor-Beta Type I Receptor (TGF-βR1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). However, it is critical to note that direct experimental evidence for the biological activity of the 2-carboxylic acid derivative is not currently available in the public domain. Furthermore, existing literature on similar pyrazole scaffolds suggests that the inclusion of a carboxylic acid moiety may be detrimental to inhibitory potency against these kinase targets. This document provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for assessing kinase inhibition, and a discussion of the available SAR data to guide future research and drug discovery efforts centered on this compound.

Introduction to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold

The fused heterocyclic system of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole represents a structurally rigid scaffold that has attracted interest in the development of kinase inhibitors. Its three-dimensional architecture allows for the presentation of substituents in well-defined vectors, facilitating interactions with the active sites of protein kinases. The core structure's potential for chemical modification at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Targets

While direct experimental data for this compound is lacking, extensive research on analogous compounds strongly implicates two primary therapeutic targets: TGF-βR1 and p38 MAPK.

Transforming Growth Factor-Beta Type I Receptor (TGF-βR1)

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and fibrosis.[2] TGF-βR1, a serine/threonine kinase, is a key mediator in this pathway. Studies on derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold have demonstrated potent inhibition of the TGF-βR1 kinase domain.[3]

dot

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_R2 TGF-βRII TGF_beta->TGF_beta_R2 Binding TGF_beta_R1 TGF-βRI (ALK5) TGF_beta_R2->TGF_beta_R1 SMAD23_inactive SMAD2/3 TGF_beta_R1->SMAD23_inactive Phosphorylation SMAD23_active p-SMAD2/3 SMAD23_inactive->SMAD23_active SMAD_complex SMAD2/3/4 Complex SMAD23_active->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nuclear Translocation

Caption: TGF-β Signaling Pathway.

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The p38 MAPK signaling pathway is a central player in the cellular response to inflammatory cytokines and environmental stress.[4] Chronic activation of this pathway is associated with inflammatory diseases and cancer. Research has shown that certain 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives exhibit inhibitory activity against p38 MAPK, although selectivity over TGF-βR1 can be influenced by the nature of substituents on the core scaffold.[3]

dot

p38_MAPK_Signaling Stress_Cytokines Stress / Cytokines (e.g., UV, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: p38 MAPK Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

While no quantitative data is available for the title compound, SAR studies on related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles provide valuable predictive insights.[1][3]

  • Substituents on the Pyrrolopyrazole Ring: The nature of the substituent, or "warhead" group, on the dihydropyrrolopyrazole ring has been shown to modulate selectivity between TGF-βR1 and p38 MAPK. Phenyl substituents generally favor selectivity for TGF-βR1 over p38 MAPK.[3]

  • Impact of Carboxylic Acid Group: A critical finding from a review of pyrazole-based TGF-βR1 inhibitors is that the introduction of a carboxylic acid substitution can lead to a significant decrease in potency in kinase assays.[1] This suggests that this compound may exhibit weak or no inhibitory activity against these targets.

Quantitative Data Summary

There is no publicly available quantitative bioactivity data (e.g., IC50, Ki, EC50) for this compound against any biological target. The following table is provided as a template for future studies.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundTGF-βR1Kinase AssayData N/AN/A
This compoundp38α MAPKKinase AssayData N/AN/A

Experimental Protocols

The following are detailed, representative protocols for in vitro kinase assays to determine the inhibitory activity of compounds against TGF-βR1 and p38 MAPK.

TGF-βR1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is suitable for determining IC50 values.[5][6]

dot

TGF_beta_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - 1x Kinase Buffer - Test Compound Dilutions - TGF-βR1 Enzyme - Substrate/ATP Mix Start->Prepare_Reagents Dispense_Compound Dispense Test Compound and Controls (DMSO) into 384-well plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add TGF-βR1 Enzyme Dispense_Compound->Add_Enzyme Initiate_Reaction Initiate Reaction by adding Substrate/ATP Mix Add_Enzyme->Initiate_Reaction Incubate_RT Incubate at Room Temp (e.g., 120 min) Initiate_Reaction->Incubate_RT Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate_RT->Add_ADP_Glo Incubate_ADP_Glo Incubate at Room Temp (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at Room Temp (30 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence on a Plate Reader Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based TGF-βR1 kinase assay.

Materials:

  • Recombinant human TGF-βR1 (ALK5)

  • Kinase substrate (e.g., generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[5]

  • Test compound (this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Prepare a master mix containing the TGF-βR1 enzyme in 1x kinase assay buffer and add 2 µL to each well.

  • Prepare a master mix of the kinase substrate and ATP in 1x kinase assay buffer. The final ATP concentration should be at or near the Km for TGF-βR1.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 120 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will also deplete any remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal via luciferase.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

p38α MAPK Inhibition Assay (Radiometric)

This is a classic and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.[7]

dot

p38_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Test Compound Dilutions - p38α MAPK Enzyme - Substrate (e.g., ATF2) Start->Prepare_Reagents Dispense_Mix Dispense kinase, substrate, and test compound into 96-well plate Prepare_Reagents->Dispense_Mix Initiate_Reaction Initiate Reaction by adding [γ-32P]ATP Dispense_Mix->Initiate_Reaction Incubate_30C Incubate at 30°C (e.g., 30-60 min) Initiate_Reaction->Incubate_30C Stop_Reaction Stop Reaction and Spot onto Phosphocellulose Paper Incubate_30C->Stop_Reaction Wash_Paper Wash Paper to Remove Unincorporated [γ-32P]ATP Stop_Reaction->Wash_Paper Dry_Paper Dry Phosphocellulose Paper Wash_Paper->Dry_Paper Scintillation_Count Quantify Radioactivity using a Scintillation Counter Dry_Paper->Scintillation_Count Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Scintillation_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiometric p38 MAPK kinase assay.

Materials:

  • Recombinant human p38α MAPK

  • Substrate peptide (e.g., ATF2)

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Test compound (this compound) serially diluted in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Phosphoric acid for washes

  • Scintillation counter

Procedure:

  • Prepare a kinase reaction mix in each well of a 96-well plate containing kinase assay buffer, p38α MAPK enzyme, and the ATF2 substrate peptide.

  • Add the test compound at a range of concentrations to the appropriate wells. Include a control with only the vehicle (DMSO).

  • Initiate the kinase reaction by adding a solution of [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the results against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[7]

Conclusion and Future Directions

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a promising starting point for the development of inhibitors against TGF-βR1 and p38 MAPK. However, based on existing SAR data for related pyrazole compounds, the 2-carboxylic acid derivative is predicted to have low potency.[1] Direct experimental validation is essential to confirm this hypothesis.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of this compound and its subsequent testing in the kinase assays detailed above is the most critical next step.

  • SAR Exploration: If the carboxylic acid is indeed detrimental to activity, exploration of bioisosteric replacements (e.g., tetrazoles, amides) could be pursued to potentially regain or enhance potency while maintaining desirable physicochemical properties.

  • Selectivity Profiling: Any active compounds should be profiled against a panel of kinases to determine their selectivity, which is a crucial aspect of modern kinase inhibitor development.

This guide provides a framework for initiating the investigation of this compound as a potential therapeutic agent. The absence of existing data underscores both the challenge and the opportunity to contribute novel findings to the field of kinase inhibitor research.

References

An In-depth Technical Guide to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole compounds, a class of heterocyclic scaffolds that has garnered significant interest in medicinal chemistry. This document details their synthesis, biological activities, and therapeutic potential, with a focus on their role as kinase inhibitors. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and nitrogen-containing fused ring systems are of particular importance due to their diverse pharmacological activities. Among these, the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core has emerged as a privileged scaffold in the design of potent and selective inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This guide will explore the chemical synthesis of these compounds, their inhibitory effects on key kinases such as Transforming Growth Factor-beta (TGF-β) type I receptor and p38 Mitogen-Activated Protein Kinase (MAPK), and their cytotoxic effects on cancer cell lines.

Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives

The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold typically involves multi-step sequences, often starting from pyrazole precursors. A general synthetic strategy involves the protection of the pyrazole nitrogen, followed by alkylation and subsequent intramolecular cyclization to form the fused bicyclic ring system.[1]

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis and subsequent biological evaluation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Pyrazole protection N-Protection start->protection alkylation C5-Alkylation protection->alkylation deprotection N-Deprotection alkylation->deprotection cyclization Intramolecular Cyclization deprotection->cyclization functionalization Functionalization (e.g., Bromination) cyclization->functionalization derivatization Derivatization functionalization->derivatization purification Purification & Characterization derivatization->purification kinase_assay Kinase Inhibition Assay purification->kinase_assay cell_assay Cell-based Cytotoxicity Assay purification->cell_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

General workflow for synthesis and evaluation.
Detailed Experimental Protocol: Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

This protocol describes an 8-step synthesis with an overall yield of 29.4%.[1]

Step 1: N-SEM Protection of Pyrazole

  • To a solution of pyrazole in an appropriate solvent, add a suitable base and [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl).

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction and purify the product to obtain N-SEM protected pyrazole.

Step 2: C5-Alkylation with 1-bromo-3-chloropropane

  • To a solution of N-SEM protected pyrazole in an anhydrous solvent at low temperature (e.g., -78 °C), add n-butyllithium (n-BuLi).

  • After stirring, add 1-bromo-3-chloropropane.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the crude product to yield the C5-alkylated intermediate.

Step 3: SEM Deprotection

  • Treat the C5-alkylated intermediate with a suitable deprotecting agent (e.g., a fluoride source or acid) to remove the SEM group.

  • Purify the resulting product.

Step 4: Intramolecular Cyclization

  • To a solution of the deprotected intermediate in an anhydrous solvent (e.g., DMF) at 0 °C, add sodium hydride (NaH).

  • Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere to yield 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.[1]

Step 5: Bromination

  • Introduce a bromine atom at the C3 position via electrophilic aromatic substitution using N-bromosuccinimide (NBS).[1]

Step 6: Formylation

  • Convert the bromo group to an aldehyde group. To a stirred solution of the 3-bromo derivative in THF at -78 °C, add n-BuLi, followed by the addition of DMF.[1]

Step 7: Oximation

  • To a solution of the aldehyde in methanol, add hydroxylamine hydrochloride and sodium carbonate at room temperature and stir overnight.[1]

Step 8: Hydrogenation

  • To a solution of the oxime in ethanol and ammonia, add Raney-Ni under a hydrogen atmosphere (20 psi) and stir overnight to obtain the final product, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.[1]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole have demonstrated significant inhibitory activity against several protein kinases, highlighting their potential as therapeutic agents. The structure-activity relationship (SAR) studies reveal that substitutions on the pyrrolo-pyrazole core play a crucial role in determining both the potency and selectivity of these inhibitors.

Inhibition of TGF-β Type I Receptor Kinase (ALK5)

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in cancer and fibrosis. 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives have been identified as potent inhibitors of the TGF-β type I receptor kinase (ALK5).[2]

G TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription Inhibitor 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Inhibitor Inhibitor->TBRI inhibits

TGF-β signaling pathway and inhibition.

Crystallographic studies have shown that these compounds bind to the ATP-binding site of the ALK5 kinase domain. The nature of the substituents on the bicyclic core influences the binding affinity and selectivity.[2]

Inhibition of p38 MAPK

The p38 MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Certain 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogs exhibit inhibitory activity against p38 MAPK, suggesting their potential as anti-inflammatory agents.[2]

G Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K Stress->MAP3K MKK36 MKK3/6 MAP3K->MKK36 phosphorylates p38 p38 MAPK MKK36->p38 phosphorylates Substrates Downstream Substrates (e.g., Transcription Factors) p38->Substrates phosphorylates Response Cellular Response (e.g., Inflammation) Substrates->Response Inhibitor 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Inhibitor Inhibitor->p38 inhibits

p38 MAPK signaling pathway and inhibition.

The selectivity of these compounds for p38 MAPK over other kinases is a key area of investigation in the development of targeted therapies.

Cytotoxicity against Cancer Cell Lines

Several pyrazole derivatives, including those with the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are used to quantify their potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-chalcone derivative (6b)HNO-97 (Oral Squamous Cell Carcinoma)10[3]
Pyrazole-chalcone derivative (6d)HNO-97 (Oral Squamous Cell Carcinoma)10.56[3]
Diphenyl pyrazole derivative (7)U937 (Leukemia)5.106[4]
Diphenyl pyrazole derivative (7)K562 (Leukemia)5.003[4]
Diphenyl pyrazole derivative (7)A549 (Lung)0.487[4]
Diphenyl pyrazole derivative (7)LoVo (Colon)0.789[4]
Diphenyl pyrazole derivative (7)HT29 (Colon)0.381[4]
Dihydropyrrolopyridazine (7m)Panc-1 (Pancreatic)12.54[5]

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines.

Kinase Inhibitory Activity

The inhibitory activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole and related pyrazole derivatives against specific kinases is a key indicator of their therapeutic potential.

Compound ClassKinase TargetIC50 (nM)Reference
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogTGF-βR-I (ALK5)nanomolar range[2]
Pyrazolyl benzimidazole (7)Aurora A28.9[4]
Pyrazolyl benzimidazole (7)Aurora B2.2[4]
Pyrazole-based derivative (17)Chk217.9[4]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives.

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of test compounds.

G start Prepare Kinase, Substrate, and Inhibitor Solutions plate_prep Add Kinase, Substrate, and Inhibitor to Microplate start->plate_prep incubation1 Pre-incubate plate_prep->incubation1 reaction_start Initiate Reaction with ATP incubation1->reaction_start incubation2 Incubate at 30°C reaction_start->incubation2 reaction_stop Stop Reaction incubation2->reaction_stop detection Detect Kinase Activity (e.g., Luminescence, Radioactivity) reaction_stop->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Workflow for a kinase inhibition assay.

Materials:

  • Purified kinase (e.g., ALK5, p38 MAPK)

  • Kinase-specific substrate

  • ATP

  • Test compounds (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a promising framework for the development of novel kinase inhibitors with potential applications in oncology and inflammatory diseases. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of potency and selectivity. The data presented in this guide highlight the significant biological activities of these compounds and provide a foundation for further research and development. The detailed experimental protocols and workflow diagrams serve as a valuable resource for scientists working in the field of drug discovery. Future efforts should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical settings.

References

1H NMR and 13C NMR characterization of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. The guide includes tabulated ¹H and ¹³C NMR data, comprehensive experimental protocols, and visualizations to aid in the structural elucidation and interpretation of spectral data.

Molecular Structure and Atom Numbering

The structural formula of this compound with conventional atom numbering for NMR assignment is presented below. This numbering is essential for correlating specific protons and carbons to their respective signals in the NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton (¹H) NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on data for the parent compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, with expected adjustments for the deshielding effect of the carboxylic acid group at the C2 position.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H3~6.3 - 6.5s-1H
H4~2.9 - 3.1t~7.02H
H5~2.2 - 2.4m~7.02H
H6~3.7 - 3.9t~7.02H
COOH~12.0 - 13.0br s-1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.[1]

Predicted ¹³C NMR Spectral Data

The predicted carbon (¹³C) NMR spectral data for this compound are presented below. These predictions are based on the known chemical shifts of similar heterocyclic systems and the expected electronic effects of the carboxylic acid substituent.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~140 - 145
C3~105 - 110
C3a~145 - 150
C4~25 - 30
C5~20 - 25
C6~45 - 50
COOH~165 - 175

Note: Carboxyl carbon atoms typically absorb in the range of 165 to 185 ppm.[1]

Experimental Protocols

A generalized experimental workflow for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

experimental_workflow cluster_workflow NMR Sample Preparation and Data Acquisition Workflow sample_prep Sample Preparation dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) sample_prep->dissolution transfer Transfer to NMR Tube dissolution->transfer shimming Spectrometer Shimming transfer->shimming h1_acquisition ¹H Spectrum Acquisition shimming->h1_acquisition c13_acquisition ¹³C Spectrum Acquisition h1_acquisition->c13_acquisition processing Data Processing and Analysis c13_acquisition->processing

Caption: Generalized workflow for NMR analysis.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Gentle warming or sonication may be used to aid dissolution.

  • Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

4.3. ¹H NMR Acquisition Parameters

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

4.4. ¹³C NMR Acquisition Parameters

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

4.5. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Signaling Pathways and Logical Relationships

The interpretation of NMR spectra relies on understanding the relationships between different nuclei, primarily through scalar (J) coupling. The following diagram illustrates the expected key ¹H-¹H spin-spin coupling interactions in the aliphatic portion of the molecule.

signaling_pathway cluster_coupling Key ¹H-¹H Coupling Network H4 H4 H5 H5 H4->H5 J H6 H6 H5->H6 J

Caption: Expected proton coupling network in the pyrrolidine ring.

This guide provides a foundational understanding of the NMR characteristics of this compound. The provided data and protocols are intended to assist researchers in the synthesis, purification, and structural confirmation of this and related compounds.

References

Methodological & Application

Synthesis Protocol for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The bicyclic heteroaromatic scaffold of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a key structural motif in a variety of pharmacologically active compounds. The introduction of a carboxylic acid group at the 2-position provides a crucial handle for further derivatization and the development of novel therapeutic agents. This document outlines a detailed protocol for the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, commencing from the readily available starting material, L-proline.

The synthetic strategy involves the initial formation of a proline-derived mesoionic synthon, which then undergoes a [3+2] cycloaddition reaction with ethyl propiolate. This key step yields a mixture of isomeric ethyl esters, from which the desired ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate can be isolated. Subsequent selective hydrolysis of the ethyl ester furnishes the target carboxylic acid. This protocol is designed to be scalable and provides a reliable method for obtaining this important synthetic intermediate.

Key Experimental Data

Table 1: Summary of Reaction Steps and Yields

StepReactionStarting MaterialProductReagentsSolventYield
1NitrosationL-prolineN-Nitroso-L-prolineNaNO₂, HClWaterQuantitative
2Sydnone FormationN-Nitroso-L-prolineProline-derived sydnoneAcetic anhydrideAcetic anhydrideNot specified
3CycloadditionProline-derived sydnoneEthyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate & 3-carboxylate mixtureEthyl propiolateo-xyleneNot specified (1:1 ratio)
4Selective HydrolysisEthyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylatePotassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylateKOHEthanol81%
5AcidificationPotassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylateThis compoundAcid (e.g., HCl)WaterNot specified

Table 2: Characterization Data for Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR Data (Solvent)
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylateC₉H₁₂N₂O₂180.20--
Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylateC₇H₇KN₂O₂190.24Tan hygroscopic solidδ 2.51-2.58 (m, 2H), 2.85 (t, 2H, J = 7.3 Hz), 4.12 (t, 2H, J = 7.3 Hz), 6.43 (s, 1H) (DMSO-d₆, TFA)[1]
This compoundC₇H₈N₂O₂152.15--

Experimental Protocols

Step 1: Synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (Mixture of Isomers)

This procedure is adapted from the method described by Ranganathan et al. and involves a three-step sequence starting from L-proline.[1]

  • Nitrosation of L-proline: L-proline is treated with sodium nitrite in an acidic aqueous solution to yield N-nitroso-L-proline.

  • Formation of the Sydnone Derivative: The resulting N-nitroso-L-proline is then reacted with acetic anhydride to form the corresponding sydnone derivative.

  • [3+2] Cycloaddition: The proline-derived sydnone is reacted with ethyl propiolate in boiling o-xylene. This reaction produces a mixture of isomeric ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates in an approximate 1:1 ratio.[1]

Step 2: Selective Hydrolysis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

This protocol allows for the separation of the 2-carboxylate isomer from the 3-carboxylate isomer through selective hydrolysis.

  • A mixture of the isomeric ethyl esters (containing ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate) is dissolved in 2B ethanol.

  • An aqueous solution of potassium hydroxide (KOH) is added to the ethanolic solution of the esters.

  • The resulting mixture is stirred for 4-7 hours, with the reaction progress monitored by HPLC until the starting ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is consumed.[1]

  • The resulting slurry is filtered, and the filter cake is washed with portions of 2B ethanol.

  • The collected solid is dried under vacuum at 60-65 °C to a constant weight to yield crude potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxylate as a tan, hygroscopic solid.[1] The unreacted ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate remains in the filtrate.

Step 3: Preparation of this compound
  • The crude potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxylate obtained from the previous step is dissolved in water.

  • The aqueous solution is acidified, for example, by the dropwise addition of hydrochloric acid (HCl), until the solution reaches an acidic pH.

  • The precipitated this compound is collected by filtration.

  • The solid product is washed with cold water and dried to afford the final product.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2 & 3: Hydrolysis and Acidification L-proline L-proline N-Nitroso-L-proline N-Nitroso-L-proline L-proline->N-Nitroso-L-proline NaNO2, HCl Sydnone Sydnone N-Nitroso-L-proline->Sydnone Acetic Anhydride Ester_Mixture Isomeric Ester Mixture Sydnone->Ester_Mixture Ethyl Propiolate, o-xylene Potassium_Salt Potassium Carboxylate Salt Ester_Mixture->Potassium_Salt KOH, Ethanol Carboxylic_Acid Target Carboxylic Acid Potassium_Salt->Carboxylic_Acid Acidification (e.g., HCl)

Caption: Synthetic pathway for this compound.

References

analytical HPLC method for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical HPLC Method of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Application Note

Introduction

This compound is a heterocyclic compound with a bicyclic scaffold that is of significant interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules.[1][2][3] Accurate and reliable analytical methods are crucial for the determination of purity, stability, and other critical quality attributes of this compound. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Analytical Principle

The method utilizes a reversed-phase C18 column for the separation of the target analyte from potential impurities.[4] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer containing a small percentage of acid (trifluoroacetic acid) to ensure good peak shape and retention for the carboxylic acid moiety.[4][5] Detection is achieved using a UV-Vis detector at a wavelength determined by the analyte's UV spectrum. This method is designed to be simple, specific, and suitable for routine quality control analysis.

Experimental Protocols

1. Equipment and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm)

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA, HPLC grade)

    • Methanol (HPLC grade)

2. Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient See Gradient Table below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 20 minutes

Gradient Table

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

3. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC grade water. Mix well and degas before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material containing this compound in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described method. These are representative values and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Retention Time (t_R) ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Preparation reagents->sample_prep hplc_system HPLC System Setup mobile_phase->hplc_system injection Sample Injection sample_prep->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: HPLC Experimental Workflow Diagram.

References

Application Notes and Protocols for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid belongs to the pyrrolo[1,2-b]pyrazole class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its prevalence in various kinase inhibitors. Derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core structure have been identified as potent inhibitors of key signaling kinases, including the Transforming Growth Factor-beta type I receptor (TGF-βR1), also known as Activin receptor-like kinase 5 (ALK5), and p38 Mitogen-Activated Protein Kinase (MAPK). These kinases are implicated in a multitude of cellular processes and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

This document provides detailed application notes and protocols for the utilization of this compound and its analogs in biochemical kinase assays.

Target Kinases and Signaling Pathways

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in cancer, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role. The binding of TGF-β ligand to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of the type I receptor (TGF-βRI/ALK5). The activated ALK5 then phosphorylates downstream SMAD proteins (SMAD2/3), which subsequently complex with SMAD4 and translocate to the nucleus to regulate target gene expression. Inhibition of ALK5 is a key strategy to counteract the pro-tumorigenic effects of TGF-β signaling.

TGF_beta_pathway TGF_beta TGF-β Ligand TGF_betaRII TGF-βRII TGF_beta->TGF_betaRII Binds TGF_betaRI TGF-βRI (ALK5) TGF_betaRII->TGF_betaRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGF_betaRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds to SMAD4 SMAD4 Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -2-carboxylic acid derivative Inhibitor->TGF_betaRI Inhibits

Figure 1: TGF-β Signaling Pathway Inhibition.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK signaling cascade is a central pathway that responds to stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic shock. Activation of the p38 MAPK pathway leads to the phosphorylation of a wide range of downstream substrates, including transcription factors and other kinases, which in turn regulate cellular processes like inflammation, apoptosis, and cell differentiation. Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases.

p38_MAPK_pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylates p38_MAPK p38 MAPK MKK36->p38_MAPK Phosphorylates Downstream_Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38_MAPK->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Inhibitor 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -2-carboxylic acid derivative Inhibitor->p38_MAPK Inhibits ALK5_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Compound, ALK5, Substrate/ATP) Compound_Prep->Reaction_Setup Incubation1 Incubate (60-120 min) Reaction_Setup->Incubation1 ATP_Depletion Add ADP-Glo™ Reagent Incubation1->ATP_Depletion Incubation2 Incubate (40 min) ATP_Depletion->Incubation2 Detection Add Kinase Detection Reagent Incubation2->Detection Incubation3 Incubate (30-60 min) Detection->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End p38_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Compound, p38 MAPK) Compound_Prep->Reaction_Setup Pre_Incubation Pre-incubate (15 min) Reaction_Setup->Pre_Incubation Initiate_Reaction Add Substrate/ATP Pre_Incubation->Initiate_Reaction Incubation1 Incubate (60 min) Initiate_Reaction->Incubation1 Detection Add HTRF® Detection Mix Incubation1->Detection Incubation2 Incubate (60 min) Detection->Incubation2 Read_Plate Read HTRF® Signal Incubation2->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Applications of Pyrrolo[1,2-b]pyrazole Analogs in Medicinal Chemistry: A Focus on the Bioisosteric Imidazo[1,2-b]pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[1,2-b]pyrazole core represents a unique fused heterocyclic system with potential applications in medicinal chemistry. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on this scaffold. In contrast, its close bioisosteric analog, the imidazo[1,2-b]pyrazole ring system, has garnered significant attention as a privileged scaffold in the development of novel therapeutic agents. This document provides a detailed overview of the medicinal chemistry applications of imidazo[1,2-b]pyrazoles, including their synthesis, biological activities, and relevant experimental protocols, as a proxy for the potential of the broader class of related fused pyrazole systems.

Application Notes: Imidazo[1,2-b]pyrazoles as Anticancer Agents

Imidazo[1,2-b]pyrazole derivatives have emerged as a promising class of compounds with potent anticancer activity.[1][2] These compounds have demonstrated significant in vitro growth inhibitory effects against a panel of human and murine cancer cell lines.[1][2]

Mechanism of Action

While the precise mechanism of action for many imidazo[1,2-b]pyrazole derivatives is still under investigation, some studies suggest they may exert their anticancer effects through the inhibition of critical cellular processes. For instance, early studies on 2,3-dihydro-1H-imidazo[1,2-b]pyrazole identified it as an inhibitor of deoxyribonucleic acid (DNA) synthesis.[1] More recent research has focused on their potential as kinase inhibitors, a well-established target class in oncology.[3] The structural features of the imidazo[1,2-b]pyrazole core allow for diverse substitutions, enabling the fine-tuning of their biological activity and target selectivity.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship studies have provided valuable insights into the design of potent imidazo[1,2-b]pyrazole-based anticancer agents. Key findings include:

  • Substitution at C-2, C-6, and C-7: Trisubstituted derivatives have shown promising anticancer activity.[2]

  • Aryl and Heteroaryl Substitutions: The introduction of (hetero)aryl groups at various positions can significantly impact potency.

  • Influence of a Fourth Substituent: In some cases, the addition of a fourth substituent on the imidazo[1,2-b]pyrazole core did not lead to an enhancement of anticancer activity, highlighting the complex nature of SAR for this scaffold.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro growth inhibitory activities of representative imidazo[1,2-b]pyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4d Human and Murine Cancer Cell Lines≤ 10[2]
4g Human and Murine Cancer Cell Lines≤ 10[2]
9a Human and Murine Cancer Cell Lines≤ 10[2]
11a Human and Murine Cancer Cell Lines≤ 10[2]
30 5 Human and 1 Murine Cancer Cell Lines< 5[1]
68a,b 5 Human and 1 Murine Cancer Cell Lines< 10[1]
68c 5 Human and 1 Murine Cancer Cell Lines< 10[1]
68d 5 Human and 1 Murine Cancer Cell Lines< 10[1]

Experimental Protocols

General Synthesis of Imidazo[1,2-b]pyrazoles

A facile and efficient method for the synthesis of the imidazo[1,2-b]pyrazole framework is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[1]

Protocol: One-Pot, Two-Step GBB Protocol for Imidazo[1,2-b]pyrazole Library Synthesis [4]

  • Step 1: Preparation of the Amine Component. To a solution of the starting aminopyrazole (1.0 eq) in a suitable solvent (e.g., methanol), add the corresponding aldehyde (1.0 eq).

  • Step 2: Isocyanide Addition. To the mixture from Step 1, add the isocyanide (1.0 eq).

  • Reaction Conditions. The reaction is typically stirred at room temperature for a specified period (e.g., 24-48 hours) until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazo[1,2-b]pyrazole derivative.

Diagram: General Workflow for the Synthesis of Imidazo[1,2-b]pyrazoles via GBB-3CR

GBB_3CR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole Aminopyrazole Reaction One-Pot Reaction (e.g., Methanol, RT) Aminopyrazole->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Imidazo[1,2-b]pyrazole Derivative Purification->Product

Caption: Workflow for the Groebke-Blackburn-Bienaymé three-component synthesis.

Biological Evaluation: In Vitro Anticancer Activity

Protocol: MTT Colorimetric Assay for Cell Viability [1]

  • Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment. Treat the cells with various concentrations of the test imidazo[1,2-b]pyrazole compounds (typically in a DMSO stock solution, diluted in culture medium) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition. After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization. Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Diagram: Experimental Workflow for MTT Assay

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Imidazo[1,2-b]pyrazole Compounds (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Signaling Pathways

Imidazo[1,2-b]pyrazoles, particularly those designed as kinase inhibitors, are expected to modulate intracellular signaling pathways critical for cancer cell proliferation and survival. A common target class for such compounds is the kinase family, which plays a central role in signal transduction.

Diagram: Simplified Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Cascade Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Imidazo[1,2-b]pyrazole Kinase Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling cascade by an imidazo[1,2-b]pyrazole.

Conclusion

While the pyrrolo[1,2-b]pyrazole scaffold remains an underexplored area in medicinal chemistry, the extensive research on its bioisostere, the imidazo[1,2-b]pyrazole system, provides a strong rationale for its potential as a source of novel therapeutic agents. The established synthetic routes and proven anticancer activity of imidazo[1,2-b]pyrazoles offer a solid foundation for the future design and development of new drugs based on this and related fused pyrazole frameworks. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a bicyclic heterocyclic motif of significant interest in medicinal chemistry. Its rigid structure and potential for substitution at various positions make it an attractive core for the design of novel therapeutic agents. The carboxylic acid functionality at the 2-position serves as a versatile handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the common derivatization of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid into amides and esters, which are key bioisosteres in drug design.

Key Derivatization Strategies

The primary strategies for derivatizing this compound involve the formation of amide and ester linkages. These transformations are typically high-yielding and can be achieved under mild conditions, allowing for the use of a diverse range of commercially available amines and alcohols.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a general method for the synthesis of amides from this compound using common peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Experimental Workflow:

G cluster_0 Amide Synthesis Workflow Carboxylic_Acid This compound Coupling Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Add Coupling Reagents (EDC/HOBt or HATU) and Base (e.g., DIPEA) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Reaction Stir at Room Temperature (2-12 h) Coupling->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product N-substituted-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide Purification->Product G cluster_1 Ester Synthesis Workflow Carboxylic_Acid This compound Acid_Chloride_Formation React with Thionyl Chloride (SOCl2) or Oxalyl Chloride in DCM Carboxylic_Acid->Acid_Chloride_Formation Acid_Chloride Intermediate Acid Chloride Acid_Chloride_Formation->Acid_Chloride Esterification React with Alcohol in the presence of a Base (e.g., Pyridine, Triethylamine) Acid_Chloride->Esterification Alcohol Primary or Secondary Alcohol (R-OH) Alcohol->Esterification Workup Aqueous Work-up Esterification->Workup Purification Column Chromatography Workup->Purification Product Alkyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate Purification->Product

Application Notes & Protocols for the Large-Scale Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole and pyrazole ring system. This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by pyrazole derivatives.[1][2][3] Pyrazole-containing compounds have shown promise as anti-inflammatory, anticancer, antiviral, and antibacterial agents.[3][4][5] The rigid bicyclic scaffold of the pyrrolopyrazole core provides a unique three-dimensional structure for interacting with biological targets. This document outlines a potential large-scale synthetic route to this compound, providing detailed experimental protocols and relevant data for researchers in drug discovery and development. The applications of this compound and its derivatives are broad, potentially serving as key intermediates in the synthesis of novel therapeutic agents.[6]

Chemical Properties:

PropertyValue
CAS Number 796729-03-8
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Storage Temperature -20°C

(Data sourced from commercial supplier information)[7]

Proposed Synthetic Pathway

A plausible multi-step synthesis for the large-scale production of this compound is proposed below. The route begins with commercially available starting materials and employs robust chemical transformations suitable for scaling up.

Synthetic_Pathway A Pyrazole B 1-(2-(Trimethylsilyl)ethoxy)methyl-1H-pyrazole A->B SEM-Cl, NaH THF C 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole B->C n-BuLi, CBr4 THF, -78°C D 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde C->D n-BuLi, DMF THF, -78°C E Ethyl 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)acetate D->E Wittig Reaction (EtO)2P(O)CH2CO2Et, NaH F Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate E->F Deprotection & Cyclization TBAF or HCl G This compound F->G Hydrolysis LiOH, THF/H2O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Protection of Pyrazole

  • Reaction: Pyrazole is protected with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to facilitate subsequent functionalization at the C5 position.[6]

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous tetrahydrofuran (THF) cooled to 0°C, a solution of pyrazole (1.0 eq) in THF is added dropwise under a nitrogen atmosphere.

    • The mixture is stirred at 0°C for 30 minutes.

    • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, 1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazole, is purified by column chromatography.

Step 2: Bromination at C5

  • Reaction: The protected pyrazole undergoes lithiation followed by bromination to introduce a bromine atom at the C5 position.

  • Procedure:

    • To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazole (1.0 eq) in anhydrous THF at -78°C under a nitrogen atmosphere, n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) is added dropwise.

    • The solution is stirred at -78°C for 1 hour.

    • A solution of carbon tetrabromide (1.2 eq) in THF is added dropwise.

    • The reaction is stirred at -78°C for 2 hours and then allowed to warm to room temperature.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

    • The combined organic layers are dried and concentrated. The crude 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is purified by chromatography.

Step 3: Formylation via Lithium-Halogen Exchange

  • Reaction: The C5-bromo intermediate is converted to an aldehyde via lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).[6]

  • Procedure:

    • To a solution of 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 eq) in anhydrous THF at -78°C, n-BuLi (1.1 eq) is added dropwise.

    • After stirring for 1 hour at -78°C, anhydrous DMF (2.0 eq) is added.

    • The reaction is stirred for an additional 2 hours at -78°C and then warmed to room temperature.

    • The reaction is quenched with water and extracted with ethyl acetate.

    • The organic phase is washed, dried, and concentrated to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde, which can be purified by chromatography.

Step 4: Horner-Wadsworth-Emmons Reaction

  • Reaction: The aldehyde is converted to an α,β-unsaturated ester using a Horner-Wadsworth-Emmons reaction.

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, triethyl phosphonoacetate (1.2 eq) is added dropwise.

    • The mixture is stirred for 30 minutes at 0°C.

    • A solution of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in THF is added, and the reaction is stirred at room temperature overnight.

    • The reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed, dried, and concentrated. The resulting crude ethyl 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)acetate is purified by column chromatography.

Step 5: Deprotection and Intramolecular Cyclization

  • Reaction: The SEM protecting group is removed, and the resulting intermediate undergoes intramolecular cyclization to form the bicyclic pyrrolopyrazole core.

  • Procedure:

    • The purified ester from the previous step is dissolved in THF.

    • Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M in THF) is added, and the mixture is stirred at room temperature for 24 hours. Alternatively, acidic conditions (e.g., HCl in dioxane) can be employed.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate.

Step 6: Saponification to the Carboxylic Acid

  • Reaction: The ethyl ester is hydrolyzed to the final carboxylic acid product.

  • Procedure:

    • To a solution of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (1.0 eq) in a mixture of THF and water, lithium hydroxide (LiOH, 2.0 eq) is added.

    • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1 M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Quantitative Data Summary

StepProductStarting Material (eq)Reagents (eq)SolventTypical Yield (%)Purity (by HPLC) (%)
11-(SEM)-pyrazolePyrazole (1.0)NaH (1.05), SEM-Cl (1.1)THF85-95>98
25-Bromo-1-(SEM)-pyrazole1-(SEM)-pyrazole (1.0)n-BuLi (1.1), CBr₄ (1.2)THF70-80>97
35-Formyl-1-(SEM)-pyrazole5-Bromo-1-(SEM)-pyrazole (1.0)n-BuLi (1.1), DMF (2.0)THF75-85>98
4Ethyl 2-(1-(SEM)-pyrazol-5-yl)acetate5-Formyl-1-(SEM)-pyrazole (1.0)NaH (1.2), (EtO)₂P(O)CH₂CO₂Et (1.2)THF80-90>97
5Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylateEthyl 2-(1-(SEM)-pyrazol-5-yl)acetate (1.0)TBAF (1.5) or HClTHF or Dioxane60-75>98
6This compoundEthyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (1.0)LiOH (2.0)THF/H₂O90-98>99

Experimental Workflow

Experimental_Workflow Start Starting Materials (Pyrazole, Reagents) Step1 Step 1: Protection Start->Step1 Pur1 Purification 1 (Chromatography) Step1->Pur1 Step2 Step 2: Bromination Pur1->Step2 Pur2 Purification 2 (Chromatography) Step2->Pur2 Step3 Step 3: Formylation Pur2->Step3 Pur3 Purification 3 (Chromatography) Step3->Pur3 Step4 Step 4: Horner-Wadsworth-Emmons Pur3->Step4 Pur4 Purification 4 (Chromatography) Step4->Pur4 Step5 Step 5: Deprotection & Cyclization Pur4->Step5 Pur5 Purification 5 (Chromatography) Step5->Pur5 Step6 Step 6: Saponification Pur5->Step6 Final Final Product (Filtration & Drying) Step6->Final

Caption: A generalized workflow for the multi-step synthesis of the target compound.

Applications in Drug Development

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a valuable building block in the design of novel therapeutic agents. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Potential Therapeutic Areas:

  • Oncology: Pyrrolopyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[4] The rigid structure can be tailored to fit into the ATP-binding pocket of specific kinases.

  • Inflammation and Immunology: The pyrazole moiety is a well-known pharmacophore in anti-inflammatory drugs. Derivatives of the title compound could be explored as inhibitors of inflammatory mediators.[5]

  • Infectious Diseases: The compact, nitrogen-rich structure of pyrrolopyrazoles makes them attractive candidates for the development of novel antibacterial and antiviral agents.[1][2]

Conclusion

The provided synthetic route offers a viable and scalable method for the preparation of this compound. The detailed protocols and tabulated data are intended to aid researchers in the synthesis and further exploration of this promising heterocyclic scaffold for applications in drug discovery and development. The versatility of the carboxylic acid functional group allows for extensive derivatization, paving the way for the discovery of new and potent bioactive molecules.

References

Application Note: Chromatographic Purification of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole core in pharmacologically active molecules.[1] The synthesis of this and similar pyrazole derivatives often results in crude products containing impurities such as starting materials, reagents, and by-products.[2] Effective purification is therefore a critical step to isolate the target compound with the high degree of purity required for subsequent biological assays and further development. This application note details protocols for the purification of this compound using both normal-phase and reverse-phase chromatography.

Physicochemical Properties of the Analyte

The chromatographic behavior of a compound is dictated by its structural and physicochemical properties. The key features of this compound are:

  • Polarity: The presence of a carboxylic acid group imparts significant polarity to the molecule.

  • Hydrophobicity: The bicyclic pyrrolopyrazole core contributes a degree of hydrophobicity.

  • Acidity: The carboxylic acid moiety allows for ionic interactions and pH-dependent retention in reverse-phase chromatography.

These characteristics suggest that both normal-phase and reverse-phase chromatography are viable purification strategies.

Chromatographic Methods

Two primary methods are presented for the purification of the target compound: normal-phase flash chromatography for initial purification and reverse-phase high-performance liquid chromatography (HPLC) for high-purity isolation.

Normal-Phase Flash Chromatography

Normal-phase chromatography separates compounds based on their polarity, with more polar compounds exhibiting stronger retention on a polar stationary phase. This method is well-suited for the initial purification of the crude reaction mixture to remove non-polar impurities.

Experimental Protocol

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent such as hexanes or petroleum ether. A typical starting point is a low percentage of ethyl acetate, gradually increasing to elute the more polar compounds. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to flash chromatography.[3]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Thoroughly dry the silica gel to remove the solvent, resulting in a free-flowing powder.

  • Column Packing and Elution:

    • Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully load the dry, sample-adsorbed silica gel onto the top of the packed column.

    • Begin elution with the mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

ParameterValue/Range
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Typical Gradient 10% to 70% Ethyl Acetate
Detection UV (254 nm) or Staining (e.g., KMnO4)
Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase chromatography separates molecules based on their hydrophobicity.[4] The non-polar stationary phase retains hydrophobic compounds more strongly, while polar compounds elute earlier in the polar mobile phase.[5] This technique is ideal for achieving high purity levels of the target compound.

Experimental Protocol

  • Stationary Phase: C18-bonded silica (e.g., 5 µm particle size). A C18 column is a common choice for reverse-phase chromatography.[5]

  • Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) in water. To improve peak shape and resolution for the carboxylic acid, an acidic modifier is typically added to the mobile phase.

    • Eluent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

    • Eluent B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve the partially purified product from the normal-phase chromatography in a suitable solvent, such as the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 10-100 µL, depending on the concentration and column capacity.

    • Gradient Program: A typical gradient would start with a low percentage of Eluent B, increasing linearly to elute the target compound.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the main product peak.

    • Combine the fractions and remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be lyophilized to obtain the highly purified this compound as a solid.

Data Presentation

ParameterValue/Range
Stationary Phase C18-bonded Silica (5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Typical Gradient 5% to 95% Acetonitrile over 30 min
Flow Rate 1.0 mL/min
Detection UV (220 nm, 254 nm)

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_np_purification Normal-Phase Flash Chromatography cluster_rp_purification Reverse-Phase HPLC CrudeProduct Crude Reaction Mixture NP_Column Silica Gel Column CrudeProduct->NP_Column Load Sample NP_Elution Hexanes/EtOAc Gradient NP_Fractions Collect Fractions NP_Elution->NP_Fractions TLC_Analysis TLC Analysis NP_Fractions->TLC_Analysis NP_Product Partially Purified Product TLC_Analysis->NP_Product Combine Pure Fractions RP_Column C18 HPLC Column NP_Product->RP_Column Inject Sample RP_Elution Water/ACN Gradient (0.1% TFA) RP_Fractions Collect Fractions RP_Elution->RP_Fractions RP_Product Highly Purified Product RP_Fractions->RP_Product Combine Pure Fractions Lyophilization Lyophilization RP_Product->Lyophilization Final_Product Final Pure Compound Lyophilization->Final_Product

References

Application Notes and Protocols for the Experimental Use of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its utility stems from its ability to act as a bioisostere for other aromatic rings, improving physicochemical properties, and its capacity to engage in various non-covalent interactions, including hydrogen bonding.[1] 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a fragment-like molecule (MW: 152.15 g/mol ) that presents an attractive starting point for FBDD campaigns due to its rigid bicyclic core, defined vector for chemical elaboration, and the presence of a carboxylic acid moiety, which can act as a key hydrogen bond donor/acceptor or be used for subsequent chemical modifications.

These application notes provide a comprehensive overview of the potential use of this compound as a fragment, including detailed protocols for its screening and characterization.

Data Presentation: Physicochemical Properties and Ligand Efficiency Metrics

The suitability of a fragment for FBDD is often assessed by its physicochemical properties and ligand efficiency (LE). While specific binding data for this compound is not publicly available, the following tables provide its calculated properties and example data for analogous pyrazole-based fragments to illustrate key metrics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
CAS Number 796729-03-8[2]
Calculated LogP -0.1PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem

These properties align well with the "Rule of Three," a common guideline for fragment selection (MW < 300, LogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3).

Table 2: Illustrative Biophysical Screening Data for Analogous Pyrazole Fragments

Fragment AnalogTargetTechniqueKd (µM)Ligand Efficiency (LE)
Pyrazole-4-carboxylic acidKinase ASPR5000.35
3-Amino-pyrazoleProtease BNMR12000.31
1,5-Diphenyl-1H-pyrazoleProtein CITC800.29

Note: This table presents hypothetical data for illustrative purposes, demonstrating typical affinity ranges and LE values for pyrazole-based fragments.

Experimental Protocols

The following are detailed protocols for the screening and validation of this compound as a fragment.

Protocol 1: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful primary screening method in FBDD, capable of detecting weak binding events.[3][4][5][6] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.

Objective: To identify binding of the fragment to a ¹⁵N-labeled target protein by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum.

Materials:

  • ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).

  • This compound stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare a reference sample containing the ¹⁵N-labeled target protein in the NMR buffer.

    • Prepare a screening sample by adding a small aliquot of the fragment stock solution to the protein solution to achieve the desired final fragment concentration (typically 100-1000 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects protein stability (e.g., <5%).

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the reference sample (protein only).

    • Acquire a ¹H-¹⁵N HSQC spectrum of the screening sample (protein + fragment).

  • Data Analysis:

    • Overlay the two spectra and analyze for chemical shift perturbations. Binding is indicated by changes in the position or intensity of specific amide cross-peaks.

    • Significant CSPs suggest that the corresponding amino acid residues are in or near the binding site of the fragment.

Protocol 2: Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of the fragment binding to the target protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Target protein.

  • This compound.

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., PBS with 0.05% P20 surfactant and 1% DMSO).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a moderate immobilization level to minimize mass transport effects.

  • Fragment Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the Kd.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[7][8][9][10]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Purified, crystallization-grade target protein.

  • This compound.

  • Crystallization screens and plates.

  • Cryoprotectant.

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the protein with a 5-10 fold molar excess of the fragment and set up crystallization trials using various screens.

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection:

    • Harvest a suitable crystal, soak it in a cryoprotectant solution, and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with a known model of the apo-protein.

    • Build the fragment into the resulting electron density map and refine the structure.

    • Analyze the binding mode of the fragment, identifying key interactions with the protein.

Mandatory Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Fragment Library B Biophysical Screening (NMR, SPR, etc.) A->B ~1000 Fragments C Hit Identification B->C Weak Binders D Affinity Determination (ITC, SPR) C->D E Structural Biology (X-ray, NMR) C->E F Validated Hits D->F E->F G Structure-Guided Chemistry F->G H SAR Exploration G->H I Lead Compound H->I

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Screening_Cascade A Primary Screen (e.g., NMR, SPR) B Hit Confirmation (Dose-Response) A->B Initial Hits C Orthogonal Screen (e.g., ITC) B->C Confirmed Binders D Structural Studies (X-ray Crystallography) C->D Characterized Hits E Validated Fragment Hit D->E Binding Mode Pyrazole_Interactions fragment This compound Carboxylic Acid N1 (pyrazole) N2 (pyrazole) interactions Protein Binding Pocket H-Bond Donor (e.g., NH) H-Bond Acceptor (e.g., C=O) Aromatic/Hydrophobic Pocket fragment:cooh->interactions:hbd H-Bond fragment:n2->interactions:hbd H-Bond fragment:n1->interactions:hba H-Bond

References

Application Notes and Protocols for LC-MS Analysis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid and its derivatives are important heterocyclic compounds in medicinal chemistry and drug discovery. As bicyclic nitrogen-containing heterocycles, they serve as key building blocks for the synthesis of a wide range of biologically active molecules.[1][2] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and identifying potential impurities during the synthesis and development of novel therapeutics based on this scaffold. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.[3]

This document provides detailed application notes and protocols for the LC-MS analysis of reactions involving this compound. The provided methodologies can be adapted for various reaction types, including amide bond formation, esterification, and other modifications of the carboxylic acid moiety.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 796729-03-8

I. Application Note: Reaction Monitoring of Amide Bond Formation

This application note describes the use of LC-MS to monitor the progress of an amide bond formation reaction between this compound and a primary amine, for instance, benzylamine, facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

LC-MS Analysis:

The primary goal of the LC-MS analysis is to monitor the consumption of the starting materials (carboxylic acid and amine) and the formation of the desired amide product over time. This allows for the determination of the reaction endpoint and the identification of any potential side products.

Quantitative Data Summary

The following table represents hypothetical data obtained from the LC-MS monitoring of the reaction at different time points. The peak area of each compound is used to calculate the relative percentage.

Time PointThis compound (%)Benzylamine (%)N-benzyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (%)
0 min48.551.50
30 min25.226.848.0
60 min10.112.377.6
120 min2.54.892.7
240 min< 12.197.9

II. Experimental Protocols

A. Protocol for Reaction Monitoring
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM).

    • Add the primary amine (1.1 eq) and a base such as DIPEA (2.5 eq).

    • Add the coupling agent (e.g., HATU, 1.2 eq) to initiate the reaction.

    • Stir the reaction mixture at room temperature.

  • Sample Preparation for LC-MS Analysis:

    • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it 1000-fold with a mixture of acetonitrile and water (50:50 v/v).

    • Vortex the diluted sample to ensure homogeneity.

    • Transfer the sample to an LC-MS vial for analysis.

B. LC-MS Method Protocol

This protocol is a general starting point and may require optimization based on the specific reaction and analytes.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6120 Single Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Drying Gas Flow 12 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
Scan Range m/z 100 - 800
Data Acquisition Full Scan Mode

III. Visualizations

Diagrams

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis LC-MS Analysis Reactants Reactants + Reagents Reaction Stirring at RT Reactants->Reaction Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench LCMS Inject into LC-MS Quench->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for LC-MS reaction monitoring.

Amide_Formation_Pathway Reactant1 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylic acid Reagents HATU, DIPEA Reactant1->Reagents Reactant2 Primary Amine Reactant2->Reagents Product N-substituted-5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxamide Reagents->Product

Caption: Signaling pathway for amide bond formation.

IV. Data Interpretation and Purity Assessment

The LC-MS data will provide chromatograms and mass spectra for each time point.

  • Chromatographic Analysis: The retention times of the starting materials and the product should be distinct. The decrease in the peak areas of the reactants and the increase in the peak area of the product over time indicate the progression of the reaction.

  • Mass Spectral Analysis: The mass spectrum of each peak should be analyzed to confirm the identity of the compound. For the starting material, this compound, the expected [M+H]⁺ ion is at m/z 153.1. The [M+H]⁺ of the product will depend on the amine used. For the reaction with benzylamine, the expected [M+H]⁺ for N-benzyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is m/z 242.3.

  • Impurity Profiling: The appearance of any new peaks in the chromatogram may indicate the formation of side products or impurities. The mass spectra of these peaks can be used to propose their structures.

By integrating the peak areas in the chromatogram, a semi-quantitative analysis of the reaction mixture composition at each time point can be performed, as illustrated in the data table above. For accurate quantification, a calibration curve using standards of known concentrations would be required.

Conclusion

LC-MS is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. The protocols and application notes provided herein offer a robust starting point for researchers in drug development to efficiently track reaction progress, ensure product quality, and accelerate the discovery of new chemical entities. The adaptability of the LC-MS method allows for its application to a wide variety of reactions involving this important heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core?

A1: A frequently employed strategy involves a multi-step sequence starting from a pyrazole derivative. This typically includes N-alkylation with a suitable haloalkane, followed by intramolecular cyclization to form the bicyclic pyrrolo[1,2-b]pyrazole skeleton. Subsequent functional group manipulation can then be used to introduce the carboxylic acid at the 2-position.

Q2: I am experiencing low yields in the intramolecular cyclization step. What are the potential causes and solutions?

A2: Low yields in the cyclization step can stem from several factors:

  • Suboptimal Base: The choice of base is critical for the deprotonation step that initiates cyclization. If a weak base is used, the reaction may not proceed to completion. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for cyclization. If the reaction is sluggish at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC or LC-MS.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and yield. Anhydrous polar aprotic solvents like DMF or THF are often effective for this type of reaction.

Q3: How can I introduce the carboxylic acid group at the 2-position of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring?

A3: A common method for introducing a carboxylic acid group onto an aromatic heterocycle is through a formylation reaction followed by oxidation. For instance, a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl group, which can then be oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). Alternatively, direct carboxylation using a strong base like n-butyllithium followed by quenching with carbon dioxide is another possibility, though regioselectivity could be a challenge.

Q4: I am observing the formation of a regioisomeric product. How can I improve the regioselectivity of the reaction?

A4: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] To enhance regioselectivity, consider the following strategies:

  • Directing Groups: The presence of certain functional groups on the starting materials can direct the reaction to favor the formation of one isomer.

  • Catalyst Choice: The use of specific acid or base catalysts can influence the reaction pathway and improve the yield of the desired regioisomer.[2]

  • Solvent Selection: The choice of solvent can impact the transition state energies of the competing pathways, thereby affecting the isomeric ratio.[1]

Q5: My final product is difficult to purify. What purification techniques are recommended?

A5: Purification of the final carboxylic acid product can sometimes be challenging due to its polarity. If standard silica gel column chromatography is not effective, consider the following:

  • Recrystallization: This is often an effective method for purifying solid carboxylic acids. Experiment with different solvent systems to find one that provides good crystal formation.

  • Reverse-Phase Chromatography: If the compound is not amenable to normal-phase chromatography, reverse-phase chromatography can be a powerful alternative.

  • Acid-Base Extraction: As a carboxylic acid, your product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate) and then re-precipitated by acidification, which can help remove neutral impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low overall yield of the multi-step synthesis Inefficient reaction in one or more steps.Systematically analyze the yield of each individual step to identify the bottleneck. Optimize the conditions (reagents, temperature, reaction time) for the lowest-yielding step.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed before workup.[2] Consider increasing the reaction time or temperature.[2]
Formation of multiple byproducts Side reactions due to reactive intermediates or incorrect stoichiometry.Ensure accurate stoichiometry of reagents. Add reagents slowly, potentially at a lower temperature, to control the reaction rate. Consider the use of protecting groups for sensitive functionalities.
Difficulty in removing the N-protecting group The chosen protecting group is too stable under the deprotection conditions.Select a protecting group that is stable to the reaction conditions of the subsequent steps but can be removed under mild conditions.
Poor yield in the final hydrolysis step (ester to carboxylic acid) Incomplete hydrolysis or degradation of the product.Ensure a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH) is used. Monitor the reaction carefully to avoid prolonged exposure to harsh basic conditions that could lead to decomposition.

Data Presentation

Table 1: Effect of Base and Solvent on Intramolecular Cyclization Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile802435
2NaHTHF651278
3t-BuOKTHF251865
4NaHDMF251285

Table 2: Optimization of Carboxylation Reaction

EntryMethodReagentsTemperature (°C)Yield (%)
1Vilsmeier-Haack then Oxidation1. POCl₃, DMF2. KMnO₄0 to 10055
2Vilsmeier-Haack then Oxidation1. POCl₃, DMF2. NaClO₂0 to 2572
3Direct Carboxylation1. n-BuLi2. CO₂-78 to 2540 (with regioisomer)

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is based on established methods for the synthesis of related heterocyclic systems.

A Pyrazole B 1-(3-chloropropyl)pyrazole A->B 1-bromo-3-chloropropane, K2CO3, Acetonitrile C 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole B->C NaH, DMF D 2-formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole C->D POCl3, DMF E This compound D->E NaClO2, NaH2PO4

Caption: Proposed synthetic workflow.

Step 1: Synthesis of 1-(3-chloropropyl)pyrazole

To a solution of pyrazole (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature. 1-Bromo-3-chloropropane (1.2 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C, a solution of 1-(3-chloropropyl)pyrazole (1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2-formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

To a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq) in anhydrous DMF at 0 °C, phosphoryl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde.

Step 4: Synthesis of this compound

To a solution of 2-formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq) in a mixture of t-butanol and water, sodium dihydrogen phosphate (2.0 eq) and sodium chlorite (2.0 eq) are added. The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Mandatory Visualizations

Troubleshooting Logic for Low Yield

start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup impure Impure Starting Materials? check_purity->impure suboptimal Suboptimal Conditions? check_conditions->suboptimal loss Product Loss During Purification? check_workup->loss impure->check_conditions No purify_sm Purify Starting Materials impure->purify_sm Yes suboptimal->check_workup No optimize Optimize Reaction (Temp, Time, Reagents) suboptimal->optimize Yes refine_purification Refine Purification Technique loss->refine_purification Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Purification

  • Question: I am experiencing a significant loss of my product, this compound, after the purification step. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors. If you are performing a recrystallization, your compound might be too soluble in the chosen solvent, even at low temperatures. Consider using a solvent in which the compound is less soluble or a mixed-solvent system. It is also possible that the compound is not fully precipitating out of the solution. Cooling the solution in an ice bath can help to maximize precipitation. If using chromatography, ensure that the polarity of your eluent is optimized to prevent your compound from eluting too quickly or not at all.

Issue 2: Persistent Impurities in the Final Product

  • Question: After purification, I still observe impurities in my this compound, as indicated by NMR or LC-MS. How can I remove these?

  • Answer: The choice of purification method should be tailored to the nature of the impurities. If the impurities are starting materials from the synthesis, such as hydrazine or a dicarbonyl compound, an acid-base extraction can be very effective. Your target compound is a carboxylic acid and can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer.[1] If you are dealing with side-products of similar polarity, a different purification technique like reversed-phase chromatography might be necessary.[2] For regioisomers, fractional crystallization could be an option if their solubilities differ significantly.

Issue 3: Oiling Out During Recrystallization

  • Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" typically occurs when the solution is supersaturated or when the cooling process is too rapid. To remedy this, try reheating the solution to dissolve the oil, and then allow it to cool down much more slowly. Adding a seed crystal of the pure compound can also help to induce crystallization. Using a more dilute solution by adding more of the hot solvent before cooling can also prevent oiling out.

Frequently Asked Questions (FAQs)

  • Q1: What are the most suitable solvents for the recrystallization of this compound?

    • A1: The choice of solvent is critical and depends on the compound's polarity. For polar pyrazole derivatives, protic solvents like ethanol, methanol, or a mixture of ethanol and water are often good choices.[2] It is recommended to perform small-scale solubility tests with a range of solvents to find the ideal one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Q2: Can I use column chromatography to purify this compound?

    • A2: Yes, both normal-phase and reversed-phase column chromatography can be used. For normal-phase silica gel chromatography, a polar eluent system will be required due to the carboxylic acid group. However, carboxylic acids can sometimes streak on silica gel. Adding a small amount of a volatile acid like acetic acid to the eluent can improve the peak shape. Reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a small amount of a modifier like trifluoroacetic acid (TFA) is often very effective for purifying polar carboxylic acids.[2]

  • Q3: What are the likely impurities I might encounter?

    • A3: Based on common synthetic routes for pyrazoles, such as the Knorr synthesis, potential impurities include unreacted starting materials (e.g., hydrazine derivatives and 1,3-dicarbonyl compounds), regioisomers if an unsymmetrical dicarbonyl was used, and by-products from side reactions.[3][4]

  • Q4: How can I effectively remove unreacted hydrazine?

    • A4: Unreacted hydrazine is basic and can be removed by washing the organic solution of your crude product with a dilute acidic solution (e.g., 1M HCl). Your carboxylic acid product will remain in the organic layer under these conditions.

  • Q5: Is acid-base extraction a suitable purification method for this compound?

    • A5: Absolutely. Since this compound is a carboxylic acid, it can be deprotonated with a mild base (e.g., aqueous sodium bicarbonate solution) to form a water-soluble carboxylate salt.[1] This allows for the separation from neutral or basic organic impurities. After separation of the aqueous layer, the pure carboxylic acid can be precipitated by re-acidifying the solution with an acid like HCl.[1]

Data Presentation

Table 1: Qualitative Solubility of Pyrazole Carboxylic Acids in Common Solvents

SolventPolarityGeneral SolubilityNotes
WaterHighSparingly soluble to soluble, pH-dependentSolubility increases significantly at basic pH.
MethanolHighSolubleA good solvent for dissolving the compound.
EthanolHighSolubleOften used for recrystallization, sometimes in combination with water.[2]
AcetoneMediumModerately solubleCan be a useful solvent for recrystallization.[2]
Ethyl AcetateMediumSparingly to moderately solubleMay be a good recrystallization solvent.
DichloromethaneLow-MediumSparingly solubleUseful for extractions.
HexaneLowInsolubleCan be used as an anti-solvent in mixed-solvent recrystallization.

Note: This table provides general guidance based on the properties of similar compounds. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Washing (Optional): Wash the organic layer with another portion of sodium bicarbonate solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2). The purified carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified this compound.

Visualizations

Troubleshooting_Purification start Crude Product (Impure) recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base chromatography Chromatography start->chromatography low_yield Low Yield? recrystallization->low_yield oiling_out Oiling Out? recrystallization->oiling_out impurities_remain Impurities Remain? recrystallization->impurities_remain acid_base->impurities_remain chromatography->impurities_remain pure_product Pure Product low_yield->impurities_remain No change_solvent Change Solvent/ Use Mixed Solvents low_yield->change_solvent Yes oiling_out->impurities_remain No slow_cool Slower Cooling/ Seed Crystal oiling_out->slow_cool Yes impurities_remain->pure_product No alt_method Try Alternative Purification Method impurities_remain->alt_method Yes change_solvent->recrystallization slow_cool->recrystallization alt_method->recrystallization alt_method->acid_base alt_method->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add aq. NaHCO3 Shake and Separate Layers start->add_base organic_layer Organic Layer (Neutral/Basic Impurities) add_base->organic_layer aqueous_layer Aqueous Layer (Product as Carboxylate Salt) add_base->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end Pure Carboxylic Acid filter_dry->end

Caption: Experimental workflow for purification via acid-base extraction.

References

Technical Support Center: Synthesis of Pyrrolo[1,2-b]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrrolo[1,2-b]pyrazole derivatives. This resource aims to address common side reactions and other experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrrolo[1,2-b]pyrazole Product

Low yields are a common challenge in organic synthesis. This guide provides a systematic approach to troubleshooting poor reaction outcomes in the synthesis of pyrrolo[1,2-b]pyrazoles.

Initial Checks:

  • Purity of Starting Materials: Impurities in the starting materials, such as the 1-aminopyrrole or the 1,3-dicarbonyl compound, can significantly impact the reaction outcome. 1-aminopyrroles can be prone to oxidation and may discolor over time, indicating degradation.

  • Reaction Setup: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.

Troubleshooting Steps:

  • Reaction Conditions Optimization:

    • Temperature: Some condensation reactions require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature.

    • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate. Consider screening different solvents.

    • Catalyst: For syntheses involving a condensation step, a catalytic amount of acid (e.g., acetic acid) is often necessary to facilitate imine formation.[1] The choice and concentration of the catalyst can be critical.

  • Reagent Stoichiometry:

    • Ensure the accurate measurement of all reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.

Logical Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_purity->check_conditions Purity Confirmed check_stoichiometry Confirm Reagent Stoichiometry check_conditions->check_stoichiometry Conditions Appear Optimal optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Suboptimal Temperature optimize_solvent Screen Different Solvents check_conditions->optimize_solvent Suboptimal Solvent optimize_catalyst Vary Catalyst Type and Loading check_conditions->optimize_catalyst Suboptimal Catalyst adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry Potential Stoichiometry Issue monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_stoichiometry->monitor_reaction Stoichiometry Correct optimize_temp->monitor_reaction optimize_solvent->monitor_reaction optimize_catalyst->monitor_reaction adjust_stoichiometry->monitor_reaction workup_purification Analyze Work-up and Purification Steps monitor_reaction->workup_purification Incomplete Conversion end_goal Improved Yield workup_purification->end_goal Product Loss Identified

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Regioisomers

The reaction of an unsymmetrical 1,3-dicarbonyl compound with 1-aminopyrrole can potentially lead to the formation of two different regioisomers. Controlling the regioselectivity is crucial for obtaining the desired product in high purity.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound or the 1-aminopyrrole can favor the formation of one regioisomer over the other.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the reactants can influence the reactivity of the carbonyl carbons, directing the initial nucleophilic attack of the 1-aminopyrrole.

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can affect the protonation state of the reactants and influence the reaction pathway.

    • Solvent: The polarity of the solvent can impact the stability of the transition states leading to the different regioisomers.

    • Temperature: In some cases, lower temperatures may enhance regioselectivity.

Troubleshooting Steps:

  • Analysis of the Product Mixture:

    • Use techniques like NMR spectroscopy to identify and quantify the ratio of the regioisomers formed.

  • Modification of Reaction Conditions:

    • Solvent Screening: Experiment with a range of solvents with varying polarities.

    • Temperature Control: Run the reaction at different temperatures to assess the impact on the isomeric ratio.

    • Catalyst Variation: If an acid or base catalyst is used, try different catalysts to see if they influence the regioselectivity.

Logical Workflow for Addressing Regioselectivity Issues:

regioselectivity_troubleshooting start Mixture of Regioisomers Observed analyze_mixture Analyze Product Ratio (NMR, LC-MS) start->analyze_mixture evaluate_reactants Evaluate Steric and Electronic Effects of Reactants analyze_mixture->evaluate_reactants purification Develop Purification Method (e.g., Column Chromatography) analyze_mixture->purification Separation Required modify_conditions Modify Reaction Conditions evaluate_reactants->modify_conditions Factors Identified screen_solvents Screen Solvents of Varying Polarity modify_conditions->screen_solvents vary_temperature Vary Reaction Temperature modify_conditions->vary_temperature change_catalyst Change Catalyst (if applicable) modify_conditions->change_catalyst screen_solvents->analyze_mixture Re-analyze vary_temperature->analyze_mixture Re-analyze change_catalyst->analyze_mixture Re-analyze end_goal Improved Regioselectivity or Pure Isomer purification->end_goal

Caption: A logical workflow for troubleshooting regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of pyrrolo[1,2-b]pyrazole derivatives?

A1: The most common side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[2] Other potential side reactions include incomplete cyclization, leading to the isolation of intermediate hydrazones, and self-condensation of the 1,3-dicarbonyl starting material under certain conditions.

Q2: How can I confirm the structure of the obtained pyrrolo[1,2-b]pyrazole and identify any side products?

A2: A combination of spectroscopic techniques is essential. 1H and 13C NMR spectroscopy will provide information about the chemical environment of the atoms in the molecule. For unambiguous structure determination of regioisomers, 2D NMR techniques like NOESY can be used to identify through-space correlations between protons. Mass spectrometry (MS) will confirm the molecular weight of the product and any byproducts.

Q3: My reaction mixture turns dark, and I observe multiple spots on the TLC plate. What could be the cause?

A3: Darkening of the reaction mixture can indicate decomposition of starting materials or intermediates, particularly if the reaction is run at high temperatures for extended periods. The presence of multiple spots on TLC that are not the starting materials or the desired product suggests the formation of byproducts. It is advisable to monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize byproduct formation.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Pyrrolo[1,2-b]pyrazole

This protocol is a generalized procedure based on the Knorr pyrazole synthesis and should be optimized for specific substrates.

Materials:

  • Substituted 1-aminopyrrole

  • 1,3-Dicarbonyl compound

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol.

  • Add the substituted 1-aminopyrrole (1.0 - 1.2 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Experimental Workflow Diagram:

experimental_workflow start Start dissolve_reactants Dissolve 1,3-dicarbonyl and 1-aminopyrrole in solvent start->dissolve_reactants add_catalyst Add catalytic amount of acid dissolve_reactants->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and remove solvent monitor->workup Reaction complete purify Purify crude product (chromatography/recrystallization) workup->purify characterize Characterize the final product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for pyrrolo[1,2-b]pyrazole synthesis.

Data Presentation

The following table provides an illustrative example of how to present data when studying the effect of reaction conditions on the yield and regioselectivity of a hypothetical pyrrolo[1,2-b]pyrazole synthesis. Researchers are encouraged to generate similar tables to systematically optimize their reactions.

EntrySolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (A:B)
1Ethanol8012652:1
2Toluene1108721.5:1
3Dioxane10012583:1
4Acetonitrile8016602.5:1

Note: The data in this table is hypothetical and for illustrative purposes only.

References

optimizing reaction conditions for pyrrolo[1,2-b]pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of the pyrrolo[1,2-b]pyrazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the pyrrolo[1,2-b]pyrazole core?

A1: The pyrrolo[1,2-b]pyrazole ring system is typically synthesized through intramolecular cyclization or [3+2] cycloaddition reactions. A common and effective method is the 1,3-dipolar cycloaddition of pyrazolium ylides with various dipolarophiles. Another key strategy involves a condensation reaction followed by an intramolecular cyclization to construct the fused bicyclic system. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: How can I generate the pyrazolium ylide for the cycloaddition reaction?

A2: Pyrazolium ylides are typically generated in situ. This is often achieved by treating an N-substituted pyrazole with a suitable reagent to create a reactive intermediate. For example, mesoionic compounds, a class of 1,3-dipoles, can be generated from N-acyliminium salts, which then readily undergo cycloaddition.[1] The conditions for generating the ylide are critical and must be compatible with the dipolarophile used in the subsequent reaction.

Q3: What are common dipolarophiles used in these cycloaddition reactions?

A3: Activated alkynes, such as methyl propiolate, ethyl propiolate, and dimethyl acetylenedicarboxylate (DMAD), are common dipolarophiles for reacting with pyrazolium ylides to form the pyrrolo[1,2-b]pyrazole core.[1] The electronic nature of the alkyne can significantly influence the reaction rate and regioselectivity.

Q4: How can I confirm the correct regiochemistry of the product?

A4: Distinguishing between regioisomers is a common challenge, especially when using unsymmetrical alkynes.[1] The most powerful tool for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the ring protons and carbons. For unambiguous confirmation, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish through-space or through-bond correlations that confirm the connectivity and spatial arrangement of the substituents.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a frequent issue in synthetic chemistry, and can be attributed to several factors.

Potential Cause Suggested Solution
Inefficient Ylide Formation The conditions for generating the pyrazolium ylide may be suboptimal. Try varying the base, solvent, and temperature. For reactions involving mesoionic intermediates generated with acetic anhydride, ensure the reagent is fresh and the reaction temperature is maintained.[1]
Low Reactivity of Starting Materials The pyrazole precursor or the dipolarophile may be deactivated by certain substituents. Consider using more activated starting materials, such as alkynes with strong electron-withdrawing groups.
Suboptimal Reaction Conditions Temperature and reaction time are critical. If the reaction is slow, consider increasing the temperature or prolonging the reaction time.[2] Monitor progress by Thin Layer Chromatography (TLC) to find the optimal duration. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.
Decomposition of Reagents or Product The starting materials or the final product might be unstable under the reaction conditions. Attempt the reaction at a lower temperature or consider a different synthetic route that employs milder conditions.
Issue 2: Formation of Multiple Products / Poor Regioselectivity

The formation of regioisomers is a known challenge in 1,3-dipolar cycloaddition reactions with unsymmetrical alkynes.[1]

Potential Cause Suggested Solution
Similar Steric/Electronic Factors The electronic and steric influences of the substituents on the dipole and dipolarophile may not be different enough to favor one isomer.
Solvent Effects The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol).[2]
Temperature Effects Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Catalyst Effects For catalyzed reactions, the nature of the catalyst can direct the regiochemical outcome. If applicable, screen different Lewis or Brønsted acids.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a closely related imidazo[1,2-b]pyrazole glycohybrid, which can serve as a model for optimizing pyrrolo[1,2-b]pyrazole synthesis.[2] The reaction involves the coupling of an iodoenone with an aminopyrazole.

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-b]pyrazole Synthesis [2]

EntryBase (equiv.)Solvent (v/v)Temperature (°C)Time (h)Yield (%)
1K₂CO₃ (3)THFRT1220
2K₂CO₃ (3)THFRT2420
3K₂CO₃ (5)THFRT1248
4K₂CO₃ (5)DMF906~50
5K₂CO₃ (5)DMSO906~55
6K₂CO₃ (5)MeCN906~45
7K₂CO₃ (5)1,4-Dioxane906~40
8K₂CO₃ (5)EtOH:THF (1:1)90465
9 K₂CO₃ (5) EtOH:THF (1:1) 90 2 78
10K₂CO₃ (3)EtOH:THF (1:1)90455

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Intermediates

This protocol is adapted from the synthesis of a related pyrrolo-fused system and illustrates the 1,3-dipolar cycloaddition approach.[1]

  • To a solution of the appropriate 3(2H)-pyridazinone acid (1 mmol) in acetic anhydride (10 mL), add the acetylenic dipolarophile (e.g., methyl propiolate, 1.2 mmol).

  • Heat the reaction mixture at 90 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the acetic anhydride under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyrrolo[1,2-b]pyridazine derivative. Yields for this class of compounds are reported to be in the range of 41–52%.[1]

Protocol 2: Multicomponent Synthesis of a Pyrrolo[2,3-c]pyrazole Derivative

This protocol describes a sequential one-pot reaction to form a complex pyrrolo[2,3-c]pyrazole system.[3]

  • Mix benzoylacetonitrile (0.25 mmol) and phenylhydrazine (0.25 mmol) under neat conditions and heat at 120 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add 3-(2-aryl-2-oxoethylidene)indolin-2-one (0.25 mmol), p-toluenesulfonic acid monohydrate (PTSA·H₂O, 0.05 mmol), and ethanol (2.5 mL) to the mixture.

  • Stir the resulting mixture under reflux conditions for 6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration and wash with cold ethanol to obtain the pure product.

Visualizations

Workflow_Optimization cluster_start Initial Reaction Setup cluster_conditions Parameter Screening cluster_analysis Analysis & Refinement start Define Reactants (Pyrazole Precursor + Dipolarophile) solvent Solvent (e.g., THF, EtOH, MeCN) start->solvent Vary base Base (e.g., K₂CO₃, Et₃N) start->base Vary temp Temperature (RT to 90°C) start->temp Vary analysis Analyze Outcome (Yield, Purity, Regioselectivity) solvent->analysis base->analysis temp->analysis analysis->solvent Low Yield or Side Products optimized Optimized Conditions analysis->optimized High Yield & Selectivity

Caption: General workflow for optimizing reaction conditions.

Troubleshooting_Tree start Reaction Outcome Analysis low_yield Low Yield start->low_yield side_products Side Products / Poor Selectivity start->side_products cause1 Incomplete Reaction? low_yield->cause1 cause2 Reagent Decomposition? low_yield->cause2 cause3 Regioisomer Formation? side_products->cause3 solution1a Increase Time / Temp cause1->solution1a solution1b Check Catalyst cause1->solution1b solution2 Use Milder Conditions (Lower Temp) cause2->solution2 solution3a Screen Solvents cause3->solution3a solution3b Lower Temperature cause3->solution3b

Caption: Troubleshooting logic for common synthesis issues.

References

stability issues of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability studies for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid are not extensively available in the public domain. This technical support center provides a generalized framework based on the chemical properties of related heterocyclic carboxylic acids and established pharmaceutical stability testing guidelines. The principles and protocols outlined here should be adapted to the specific experimental conditions and analytical methods available.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues for this compound in solution?

A1: Like many heterocyclic carboxylic acids, this compound may be susceptible to several modes of degradation in solution:

  • Hydrolysis: The carboxylic acid group and the pyrazole ring system could be sensitive to pH-dependent hydrolysis, particularly under strong acidic or basic conditions.[1][2]

  • Oxidation: The nitrogen-containing heterocyclic ring system may be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[3][4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of various byproducts. It is crucial to handle and store solutions of this compound with light protection.[6][7][8]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways. While many nitrogen-rich heterocyclic compounds are thermally stable up to high temperatures in their solid form, their stability in solution can be significantly lower.[9][10][11]

Q2: How should I prepare and store a stock solution of this compound?

A2: For maximum stability, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF. Avoid protic solvents or aqueous solutions for long-term storage unless stability has been confirmed. The choice of solvent can significantly impact the stability of carboxylic acids.[12][13]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the relative impact of any contaminants.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes to avoid repeated freeze-thaw cycles.[14]

  • Storage Conditions: Store aliquots at -80°C for long-term storage. Protect from light by using amber vials or by wrapping tubes in aluminum foil.[15] Before sealing, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

Q3: My compound's activity is decreasing over the course of a multi-day experiment. How can I troubleshoot this?

A3: A gradual loss of activity often points to compound instability in the experimental medium.

  • Confirm Stability: The first step is to determine the compound's half-life in your specific experimental medium (e.g., cell culture media, assay buffer) under the exact experimental conditions (temperature, CO2, light exposure).[14]

  • Analyze for Degradation: Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze samples of the medium taken at different time points. A decrease in the parent compound's peak area and the appearance of new peaks would indicate degradation.[1][16]

  • Mitigate Degradation: If instability is confirmed, consider increasing the frequency of media/buffer changes with freshly prepared compound. Alternatively, if the degradation is slow, you may be able to calculate the degradation rate and adjust your initial concentration to compensate.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: The most common and effective methods are stability-indicating chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating the parent compound from its degradation products and quantifying their respective amounts.[16][17] A reverse-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly powerful as it not only separates the components but also provides mass information, which is invaluable for identifying the structures of unknown degradation products.[18]

Troubleshooting Guides

Issue 1: Progressive Loss of Compound in Solution During Experiment
Potential Cause Troubleshooting Steps
Chemical Degradation (Hydrolysis, Oxidation) 1. Run a stability study in your specific experimental buffer/medium (see Protocol 1).[15] 2. Analyze samples at T=0 and subsequent time points using HPLC or LC-MS.[1] 3. If degradation is observed, adjust the pH of the medium if possible, or degas buffers to remove oxygen.[15] 4. Consider adding fresh compound to the experiment at regular intervals based on its determined half-life.
Photodegradation 1. Repeat the experiment while rigorously protecting all solutions and experimental vessels from light (use amber vials, cover with foil). 2. Compare the results to the experiment run under normal light conditions. 3. Follow ICH Q1B guidelines for systematic photostability testing if necessary (see Protocol 3).[6][8]
Adsorption to Labware 1. Switch to low-protein-binding plasticware or silanized glassware. 2. Measure the concentration of the compound in the solution before and after exposure to the experimental vessels to quantify loss due to adsorption.
Precipitation 1. Visually inspect solutions for any precipitate. 2. Centrifuge a sample of the solution and analyze the supernatant by HPLC to see if the concentration has decreased. 3. Re-evaluate the compound's solubility in the experimental medium; you may be exceeding its solubility limit.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Steps
Forced Degradation This is the expected outcome of a forced degradation study, indicating the formation of degradation products. The goal is to achieve 5-20% degradation to ensure the analytical method is capable of detecting degradants.[2][19]
Sample Preparation Artifact 1. Ensure the diluent used for analysis is compatible and does not cause degradation or precipitation. 2. Analyze a sample immediately after preparation and compare it to one that has been sitting at room temperature in the autosampler for several hours.
Contamination 1. Analyze a "blank" sample (containing only the solvent/medium) to check for contaminants. 2. Ensure all glassware and solvents are clean and of high purity.
Secondary Degradation If a stress condition is too harsh (e.g., very high temperature or extreme pH), the primary degradation products may themselves degrade, forming secondary products. Reduce the severity of the stress condition (e.g., lower temperature, shorter time, less concentrated acid/base).[20]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[20][21]

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[2]

  • If the compound is poorly soluble, a co-solvent like methanol or acetonitrile can be used, but its concentration should be kept low.[20]

  • Incubate samples at room temperature and an elevated temperature (e.g., 60°C).[5]

  • Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Before analysis, neutralize the aliquots (add an equimolar amount of base to the acidic sample and acid to the basic sample).[20]

  • Analyze by HPLC or LC-MS.

2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide (H₂O₂).[5]

  • Incubate the sample at room temperature, protected from light.

  • Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC or LC-MS.

3. Thermal Degradation:

  • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

  • Prepare a solution of the compound in a suitable solvent and incubate it at an elevated temperature (e.g., 60°C).

  • Sample at various time points and analyze by HPLC or LC-MS.

4. Photostability Testing:

  • Expose a solution of the compound in a chemically inert, transparent container to a light source that provides both UV and visible light.[8]

  • The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC or LC-MS.

Protocol 2: General Stability Monitoring by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan).

  • Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks signifies the formation of degradation products.

Data Presentation Templates

Table 1: Summary of Forced Degradation Study Results

Stress Condition Duration/Temp. % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl24 h / 60°C
0.1 M NaOH24 h / 60°C
3% H₂O₂24 h / RT
Thermal (Solution)48 h / 60°C
Photolytic (ICH Q1B)1.2 M lux·h

Table 2: pH-Dependent Stability Profile

pH Buffer Temperature (°C) Time (h) % Remaining Parent Compound
3.0Citrate370100
3.0Citrate3724
3.0Citrate3748
7.4Phosphate370100
7.4Phosphate3724
7.4Phosphate3748
9.0Borate370100
9.0Borate3724
9.0Borate3748

Visualizations

Troubleshooting_Workflow Start Experiment Shows Loss of Activity Check_Stability Is Compound Stable in Experimental Medium? Start->Check_Stability Run_Stability_Study Perform Time-Course Stability Study (e.g., HPLC analysis at 0, 6, 24, 48h) Check_Stability->Run_Stability_Study No Troubleshoot_Other Investigate Other Causes: - Adsorption to plastic - Cellular metabolism - Assay interference Check_Stability->Troubleshoot_Other Yes Degradation_Observed Degradation Observed? Run_Stability_Study->Degradation_Observed No_Degradation No Significant Degradation Degradation_Observed->No_Degradation No Mitigate Mitigate Degradation: - Replenish compound periodically - Adjust buffer pH - Protect from light - Add antioxidants Degradation_Observed->Mitigate Yes No_Degradation->Troubleshoot_Other Optimize_Experiment Optimize Experimental Protocol Mitigate->Optimize_Experiment Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Start Drug Substance (Solid or Solution) Stress_Conditions Apply Stress Conditions (Single Batch) Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C) Photo Photolytic (ICH Q1B) Analysis Analyze Samples at Time Points (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Degradation (Target 5-20%) Analysis->Evaluate Outcome Identify Degradation Products & Pathways Validate Stability-Indicating Method Evaluate->Outcome Achieved Adjust Adjust Stress Severity (Time, Temp, Conc.) Evaluate->Adjust Not Achieved Adjust->Stress_Conditions Degradation_Pathways cluster_products Potential Degradation Products Parent 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylic acid Hydrolysis_Product Ring-Opened Products (e.g., amino acids, dicarbonyls) Parent->Hydrolysis_Product  Hydrolysis (H+ or OH-) Oxidation_Product N-Oxides, Hydroxylated Derivatives Parent->Oxidation_Product  Oxidation ([O], H2O2) Photo_Product Dimers, Isomers, Fragmented Products Parent->Photo_Product  Photolysis (UV/Vis Light, hν)

References

Technical Support Center: 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in solubilizing 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid for various in vitro and in vivo assays.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound in aqueous buffers commonly used for biological assays. The following sections provide a systematic approach to overcoming these solubility challenges.

Issue: Compound precipitates out of solution upon addition to aqueous assay buffer.

This is a common issue for poorly soluble acidic compounds when transitioning from a concentrated organic stock solution to an aqueous environment.

Root Cause Analysis and Solutions:

  • Insufficient pH: The carboxylic acid moiety of the compound is likely protonated at neutral or acidic pH, rendering it less soluble in aqueous media.

  • Inadequate Co-solvent Concentration: The concentration of the organic co-solvent from the stock solution may be too low in the final assay mixture to maintain solubility.

    • Solution: While high concentrations of organic solvents can be detrimental to many biological assays, a low percentage can be tolerated. It is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the co-solvent (e.g., DMSO) is compatible with your assay. Many cell-based assays can tolerate up to 0.5-1% DMSO, while enzyme assays might tolerate higher concentrations.

  • Kinetic vs. Thermodynamic Solubility: The rate of addition and mixing can influence whether the compound stays in solution. Rapid addition of a concentrated stock to a buffer can cause localized high concentrations and precipitation.

    • Solution: Add the stock solution to the assay buffer dropwise while vortexing or stirring to ensure rapid and uniform dispersion. Gentle warming (e.g., to 37°C) and sonication can also help in dissolving the compound, but be mindful of the thermal stability of your compound and assay components.

Experimental Workflow for pH Adjustment:

G cluster_0 Solubility Troubleshooting Workflow A Prepare concentrated stock solution (e.g., 10-50 mM in 100% DMSO) B Determine required final concentration in assay buffer A->B C Prepare assay buffer at desired pH (e.g., pH 7.4 for physiological assays) B->C D Add stock solution to buffer while vortexing C->D E Observe for precipitation D->E F Precipitate forms E->F G No precipitate - Proceed with assay E->G H Increase pH of assay buffer (e.g., in 0.5 unit increments) F->H I Increase final co-solvent concentration (check assay tolerance) F->I J Consider salt formation F->J K Re-test solubility H->K I->K J->K K->D

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound?

A1: For creating a concentrated stock solution, 100% Dimethyl Sulfoxide (DMSO) is a highly recommended starting point. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Other water-miscible organic solvents like N,N-dimethylformamide (DMF) or ethanol can also be considered, but DMSO is generally more effective for compounds with poor aqueous solubility.

Q2: How can I increase the aqueous solubility without using a high concentration of organic solvents?

A2: The most effective method for increasing the aqueous solubility of this acidic compound is through pH adjustment and salt formation.

  • pH Adjustment: By increasing the pH of your aqueous buffer, you will deprotonate the carboxylic acid group, forming a negatively charged carboxylate ion. This ionized form is significantly more soluble in polar solvents like water.

  • Salt Formation: You can prepare a salt form of the compound prior to its use in assays. Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or a non-toxic organic base like tromethamine (Tris)) will form a salt that is often more readily soluble in water than the free acid.[2][3]

Q3: What is the estimated pKa of this compound and how does it guide pH selection?

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be an effective tool for increasing the solubility of poorly soluble compounds.[4][5][6] Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), and these micelles can encapsulate hydrophobic molecules, increasing their apparent solubility.

  • Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays as they are generally less denaturing to proteins than ionic surfactants.

  • It is crucial to determine the compatibility of the chosen surfactant with your specific assay, as they can interfere with cellular membranes or protein activity at higher concentrations.

Q5: What are some suitable co-solvents and their typical final concentrations in assays?

A5: The choice of co-solvent and its final concentration is highly dependent on the tolerance of the specific biological system being used.

Co-solventTypical Final Concentration Range for Cell-Based AssaysTypical Final Concentration Range for Biochemical AssaysNotes
DMSO 0.1% - 1%1% - 5% (can be higher)Most common, but can be toxic to some cell lines at >1%.
Ethanol 0.1% - 1%1% - 10%Can be less toxic than DMSO for some cells, but also generally less effective at solubilizing highly lipophilic compounds.
PEG 400 0.5% - 5%1% - 20%Generally well-tolerated and can be a good option for in vivo studies.
Propylene Glycol 0.5% - 5%1% - 20%Similar to PEG 400, often used in pharmaceutical formulations.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare your desired aqueous assay buffer (e.g., Phosphate Buffered Saline, Tris-HCl, or cell culture medium).

  • Adjust the pH of the assay buffer to 7.4 using NaOH or another suitable base.

  • Spike a small aliquot of the buffer with the DMSO stock solution to achieve the desired final concentration of the compound. For example, to make a 100 µM solution with 1% DMSO, add 10 µL of the 10 mM stock to 990 µL of the pH-adjusted buffer.

  • Vortex the solution immediately and thoroughly for 30 seconds.

  • Visually inspect for any precipitation. If the solution remains clear, it is ready for use in the assay.

  • If precipitation occurs, consider further increasing the pH of the buffer (e.g., to 8.0) or using one of the alternative methods below.

Protocol 2: Solubilization using a Co-solvent System
  • Prepare a 10 mM stock solution in 100% DMSO.

  • Determine the maximum tolerable concentration of DMSO for your assay (e.g., 0.5%).

  • Calculate the dilution factor needed to achieve your final compound concentration while staying below the DMSO tolerance limit.

  • Add the DMSO stock solution dropwise to your assay buffer while vigorously vortexing.

  • If solubility is still an issue, consider a binary co-solvent system. For example, prepare the stock in a mixture of DMSO and PEG 400 (e.g., 1:1 v/v). This can sometimes improve solubility in the final aqueous dilution.

Signaling Pathways and Logical Relationships

Decision Tree for Solubility Enhancement Strategy:

G Start Start: Solubilize Acidic Compound Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute into Aqueous Buffer (pH ~7.4) Final DMSO < 1% Stock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Success Solution Clear: Proceed with Assay Precipitate->Success No Increase_pH Increase Buffer pH to > 7.5 Precipitate->Increase_pH Yes Check_pH Soluble? Increase_pH->Check_pH Check_pH->Success Yes Use_Cosolvent Increase Co-solvent % (e.g., DMSO, PEG 400) (Check Assay Tolerance) Check_pH->Use_Cosolvent No Check_Cosolvent Soluble? Use_Cosolvent->Check_Cosolvent Check_Cosolvent->Success Yes Use_Surfactant Add Surfactant (e.g., Tween-20) (Check Assay Compatibility) Check_Cosolvent->Use_Surfactant No Check_Surfactant Soluble? Use_Surfactant->Check_Surfactant Check_Surfactant->Success Yes Salt_Formation Prepare Salt Form of Compound (e.g., Na+ or K+ salt) Check_Surfactant->Salt_Formation No Salt_Formation->Stock End Consult Formulation Specialist Salt_Formation->End

Caption: A decision tree outlining the strategy for enhancing the solubility of this compound.

References

preventing degradation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid during storage. It includes troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation, storage at -20°C is advised.[2] Protect the compound from light and moisture.

Q2: I've noticed a change in the color of my compound. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This may be due to exposure to light (photodegradation), oxidation from exposure to air, or reaction with impurities. It is crucial to store the compound in a dark, airtight container.

Q3: My compound has been stored at room temperature for a short period. Is it still viable?

A3: While long-term storage at room temperature is not recommended, short-term exposure may not lead to significant degradation, depending on other factors like humidity and light exposure.[3] It is advisable to perform an analytical check, such as HPLC, to assess the purity of the compound before use.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to several degradation pathways, including oxidation of the dihydro-pyrrolo ring, decarboxylation of the carboxylic acid group, and potential photolytic degradation. Studies on structurally similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown they are photolabile and unstable in alkaline or acidic conditions.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced potency or inconsistent experimental results Chemical degradation leading to a lower concentration of the active compound.1. Verify the storage conditions (temperature, light, and moisture exposure). 2. Perform a purity analysis using RP-HPLC to quantify the compound and detect any degradation products. 3. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram with that of a fresh, pure sample to confirm the presence of new impurities. 2. Consider performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation products.[5][6] 3. Characterize the structure of the degradation products using techniques like HPLC-MS to understand the degradation pathway.[4]
Poor solubility compared to a fresh sample Formation of insoluble degradation products or polymers.1. Attempt to dissolve the compound in a range of appropriate solvents. 2. If solubility issues persist, it is a strong indicator of degradation. The sample should be discarded.

Data Summary

Recommended Storage Conditions

Parameter Condition Reference
Temperature -20°C (long-term)[2]
2-8°C (short-term)[7]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is recommended. Store in a tightly closed container.[1]
Light Protect from light. Use amber vials or store in the dark.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[8]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[9]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[4]

    • Prepare a solution of the light-exposed sample at a concentration of 100 µg/mL and analyze by HPLC.

  • HPLC Analysis:

    • Use a suitable reverse-phase HPLC method to analyze the samples.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Store at -20°C Store at -20°C Protect from Light Protect from Light Inert Atmosphere Inert Atmosphere Tightly Sealed Container Tightly Sealed Container Oxidation Oxidation Degraded Product Degraded Product Oxidation->Degraded Product Air/Oxidizing Agents Decarboxylation Decarboxylation Decarboxylation->Degraded Product Heat Photodegradation Photodegradation Photodegradation->Degraded Product UV/Visible Light Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Degraded Product pH extremes This compound This compound This compound->Store at -20°C This compound->Protect from Light This compound->Inert Atmosphere This compound->Tightly Sealed Container

Caption: Key storage and degradation factors.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Degradation Thermal Degradation Stress Conditions->Thermal Degradation Photodegradation Photodegradation Stress Conditions->Photodegradation Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal Degradation->Analyze by HPLC Photodegradation->Analyze by HPLC Evaluate Degradation Evaluate Degradation Analyze by HPLC->Evaluate Degradation

Caption: Forced degradation study workflow.

G start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed new_batch Procure New Batch and Adhere to Storage Protocol degradation_confirmed->new_batch Yes continue_use Compound is Stable, Continue Use degradation_confirmed->continue_use No troubleshoot_experiment Troubleshoot Other Experimental Parameters continue_use->troubleshoot_experiment

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Optimization of Coupling Reactions with 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in amide coupling reactions with this compound?

Low yields in amide coupling reactions involving this specific carboxylic acid can stem from several factors:

  • Suboptimal Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid is a frequent cause of poor yields. This can be due to an inappropriate choice of coupling reagent, insufficient reagent stoichiometry, or the presence of moisture, which can hydrolyze the activated intermediate.[1]

  • Reduced Nucleophilicity of the Amine: The amine coupling partner may be protonated by the carboxylic acid, rendering it non-nucleophilic and thus unreactive.[1] Steric hindrance on the amine can also significantly slow down the reaction rate.

  • Poor Solubility of Reactants: this compound or the amine partner may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient coupling.

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides like EDC, can consume the starting material and complicate purification.[2]

  • Decomposition of Starting Materials or Product: The bicyclic pyrazole system or the coupling partner might be sensitive to the reaction conditions, such as elevated temperatures or prolonged reaction times, leading to degradation.

Q2: Which coupling reagents are recommended for reactions with this compound?

A variety of coupling reagents can be employed, with the choice depending on the specific amine or alcohol, steric hindrance, and desired reaction conditions. Commonly used and effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used for challenging couplings, including those with sterically hindered amines.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also very effective and widely used uronium-based coupling reagents.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is known for its high efficiency and for minimizing side reactions.

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure: This is a cost-effective and common method. The additive is crucial for suppressing racemization and improving efficiency.

Q3: How can I improve the solubility of this compound in my reaction?

If you encounter solubility issues, consider the following:

  • Solvent Screening: While DMF and DCM are common choices, exploring other solvents like NMP (N-Methyl-2-pyrrolidone) or a co-solvent system may improve solubility.

  • Temperature Adjustment: Gently warming the reaction mixture might help dissolve the reactants. However, be cautious of potential thermal degradation.

  • Order of Addition: Adding the reagents in a different order can sometimes prevent the precipitation of intermediates. For instance, pre-activating the carboxylic acid before adding the amine is a common strategy.

Q4: What are the best practices for purifying the amide or ester product?

Purification strategies will depend on the properties of the product. Common methods include:

  • Aqueous Workup: A standard aqueous workup can remove water-soluble byproducts and unreacted reagents. Acidic washes (e.g., with 1 M HCl) can remove basic impurities like DIPEA, while basic washes (e.g., with saturated NaHCO₃) can remove unreacted carboxylic acid.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Silica Gel Chromatography: This is a widely used technique for purifying organic compounds. A range of solvent systems, typically gradients of ethyl acetate in hexanes or dichloromethane in methanol, can be employed to achieve good separation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient carboxylic acid activation.- Use a more powerful coupling reagent like HATU or PyBOP.- Ensure all reagents and solvents are anhydrous.[2]- Increase the stoichiometry of the coupling reagent and base.
Low nucleophilicity of the amine.- Add the base (e.g., DIPEA) to the amine before adding the activated carboxylic acid.- Consider using a non-nucleophilic base to avoid competing reactions.
Poor solubility of starting materials.- Screen different solvents (DMF, NMP, DCM, THF) or use a co-solvent system.- Gently heat the reaction mixture, monitoring for any degradation.
Multiple Spots on TLC, Messy Reaction Formation of side products (e.g., N-acylurea with EDC).- Add HOBt or Oxyma Pure when using EDC to suppress side reactions.[2]- Consider switching to a phosphonium or uronium-based coupling reagent.
Decomposition of reagents or product.- Run the reaction at a lower temperature (e.g., 0 °C).- Minimize the reaction time by closely monitoring its progress.
Difficulty in Purifying the Product Contamination with coupling agent byproducts.- Choose a coupling reagent with water-soluble byproducts (e.g., EDC).- Perform an appropriate aqueous workup to remove byproducts. For example, an acidic wash can help remove byproducts from uronium-based reagents.
Unreacted starting materials remain.- Use a slight excess of one of the coupling partners to drive the reaction to completion.- Optimize the stoichiometry of all reagents.

Quantitative Data Summary

The following table summarizes yields obtained for the amide coupling of a structurally related pyrazole-thiophene carboxylic acid using different methods. These values can serve as a general guideline for optimizing your reaction with this compound.[3]

Coupling Protocol Base/Solvent Yield (%) Notes
TiCl₄Pyridine12Low yield observed.
DCC/DMAPDCM8Poor yield.
DCC/DMAP (unprotected pyrazole)DCM68Good yield with a simpler starting material.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or crystallization.

Protocol 2: General Amide Coupling using EDCI/HOBt
  • Dissolve this compound (1.0 equiv.), the amine (1.0 equiv.), and HOBt (1.1 equiv.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.1 equiv.) portion-wise to the reaction mixture.

  • Add a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up and purify the product as described in Protocol 1.

Protocol 3: General Esterification using POCl₃
  • Dissolve this compound (1.0 equiv.) in the desired alcohol (which also acts as the solvent).

  • Cool the solution to 0 °C.

  • Add POCl₃ (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. For secondary alcohols, heating may be required.[4]

  • Pour the reaction mixture over crushed ice and extract with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the product.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent reagents Add Coupling Reagent (e.g., HATU) and Base (DIPEA) start->reagents activation Pre-activation (15-30 min) reagents->activation add_amine Add Amine activation->add_amine stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->stir quench Quench with Water or sat. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Crystallization) dry->purify end Final Product purify->end

Caption: General workflow for amide coupling reactions.

troubleshooting_logic start Low Yield? check_activation Check Carboxylic Acid Activation start->check_activation Yes end Improved Yield start->end No check_amine Check Amine Reactivity check_activation->check_amine sol_reagent Use stronger coupling reagent (HATU, PyBOP). Ensure anhydrous conditions. check_activation->sol_reagent Inefficient? check_conditions Check Reaction Conditions check_amine->check_conditions sol_amine Add base to amine first. Increase reaction time/temperature. check_amine->sol_amine Protonated or Sterically Hindered? check_conditions->end Optimized sol_conditions Screen solvents (DMF, NMP, DCM). Optimize temperature. check_conditions->sol_conditions Suboptimal?

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by observable problems in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core has a very low yield. What are the potential causes and solutions?

A: Low yields in the formation of the bicyclic pyrazole core can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Cyclization: The intramolecular reaction to form the five-membered pyrrolidine ring may not be going to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider increasing the reaction time or temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

      • Base Strength: The choice and stoichiometry of the base used for the cyclization are critical. If a weak base is used, deprotonation might be incomplete. Consider using a stronger base or a slight excess of the current base.

  • Starting Material Purity: Impurities in the starting materials, such as the initial pyrazole or the alkylating agent, can lead to side reactions and lower yields.

    • Troubleshooting:

      • Ensure the purity of your starting materials. It is advisable to use freshly purified reagents. For instance, some pyrazole precursors can be prone to oxidation and may discolor over time, indicating degradation.

Issue 2: Presence of Significant Impurities in the Final Product

Q: I have obtained my product, but it is contaminated with a major impurity that is difficult to separate. What could this impurity be and how can I remove it?

A: A common and significant impurity in the synthesis of this compound is its regioisomer, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. This arises from the non-selective reaction of the sydnone intermediate with ethyl propiolate, which can produce a mixture of the 2- and 3-substituted esters.[1]

  • Identification: The two isomers can be distinguished by NMR spectroscopy.

  • Resolution Strategy: A highly efficient method for separating these isomers is based on the difference in their alkaline hydrolysis rates. The desired 2-carboxylate ester is more stable to hydrolysis than the 3-carboxylate isomer.[1]

    • Troubleshooting Protocol: By carefully controlling the hydrolysis conditions (e.g., using a specific amount of base and monitoring the reaction), it is possible to selectively hydrolyze the undesired 3-ester to its corresponding carboxylate salt, which can then be separated from the unreacted 2-ester by extraction. The purified 2-ester can then be hydrolyzed to the final product.[1]

Q: My reaction mixture is highly colored, and the color persists in the product after work-up. What causes this and how can I decolorize my product?

A: Discoloration is a frequent observation in pyrazole syntheses, often due to the formation of colored impurities from the starting materials, particularly if hydrazine derivatives are used in the initial steps. These impurities can be promoted by acidic conditions or oxidative processes.

  • Troubleshooting:

    • Purification:

      • Silica Gel Chromatography: Many colored impurities can be removed by column chromatography. A silica plug with a non-polar solvent wash can sometimes remove colored impurities before eluting the product with a more polar solvent system.

      • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.

      • Activated Carbon: Treatment with activated carbon can be used to adsorb colored impurities from a solution of the product.

Issue 3: Difficulties with the Carboxylation Step

Q: I am attempting to introduce the carboxylic acid group at the 2-position via lithiation followed by quenching with CO2, but the reaction is not working well. What are the common pitfalls?

A: The lithiation of heteroaromatic compounds can be challenging. Here are some potential issues and solutions:

  • Incomplete Lithiation: The deprotonation of the pyrazole ring may be incomplete.

    • Troubleshooting:

      • Organolithium Reagent: Ensure the accurate concentration of your organolithium reagent (e.g., n-BuLi) by titration.

      • Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your reaction is maintained at the optimal low temperature.

      • Additives: Additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents and improve lithiation efficiency.

  • Side Reactions: Organolithium reagents are highly reactive and can react with other functional groups or even the solvent.

    • Troubleshooting:

      • Anhydrous Conditions: Strictly anhydrous conditions are crucial for the success of organolithium reactions. Ensure all glassware is flame-dried and solvents are rigorously dried.

      • Solvent Choice: Ethereal solvents like THF are common, but be aware that n-BuLi can react with THF at temperatures above -60 °C.

  • Inefficient Carboxylation: The trapping of the lithiated intermediate with carbon dioxide can be inefficient.

    • Troubleshooting:

      • CO2 Source: Use a source of dry CO2 gas or freshly crushed dry ice. Ensure an excess of CO2 is introduced to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A frequently employed route starts from L-proline, which is converted to a sydnone derivative. This intermediate then undergoes a cycloaddition reaction with ethyl propiolate to yield a mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its 3-carboxylate isomer. After separation of the isomers, the desired 2-ester is hydrolyzed to the final carboxylic acid.[1]

Q2: How can I purify the final product, this compound, which is a polar compound?

A2: As a polar heterocyclic compound, purification can be challenging. Here are some recommended techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

  • Reversed-Phase Chromatography: For polar compounds that are difficult to purify on normal-phase silica gel, reversed-phase chromatography can be a good alternative.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of highly polar compounds that show poor retention in reversed-phase chromatography.[2]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several steps in the synthesis require specific safety measures:

  • Organolithium Reagents: Reagents like n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe techniques.

  • Thionyl Chloride: If converting the carboxylic acid to the acid chloride, thionyl chloride is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood.[1]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Summary of Yields for a Synthetic Route to a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Derivative

StepProductYield (%)Reference
Protection of pyrazole1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-[3]
Alkylation and Deprotection5-(3-chloropropyl)-1H-pyrazole60 (over 2 steps)[3]
Intramolecular Cyclization5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-[3]
Bromination3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole87[3]
Formylation5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde88[3]
Oximation5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde oxime100 (crude)[3]
Reduction(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine-[3]
Overall Yield 29.4 [3]

Note: This table illustrates yields for a related compound to provide a general reference.

Experimental Protocols

Protocol 1: Selective Hydrolysis for Isomer Separation [1]

This protocol describes the separation of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate from its 3-carboxylate isomer.

  • Dissolve the Isomeric Mixture: Dissolve the mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates in a suitable solvent such as ethanol.

  • Controlled Hydrolysis: Add a carefully measured amount of an aqueous base (e.g., potassium hydroxide) to the solution. The amount of base should be sufficient to hydrolyze the more reactive 3-isomer without significantly affecting the 2-isomer.

  • Monitor the Reaction: Monitor the progress of the hydrolysis by HPLC to determine the point at which the 3-ester is consumed.

  • Work-up: Once the selective hydrolysis is complete, neutralize the excess base with an acid.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate will be in the organic layer, while the potassium salt of the 3-carboxylic acid will remain in the aqueous layer.

  • Isolation: Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate.

Protocol 2: Hydrolysis of the Purified Ester to the Carboxylic Acid [1]

  • Dissolve the Ester: Dissolve the purified ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate in a suitable solvent like ethanol.

  • Saponification: Add an excess of an aqueous base (e.g., potassium hydroxide) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC or HPLC).

  • Acidification: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.

Visualizations

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes StartingMaterial Starting Material Purity CheckYield->StartingMaterial Yes Regioisomer Regioisomer Impurity (3-carboxylate) CheckPurity->Regioisomer Yes ColoredImpurity Colored Impurities CheckPurity->ColoredImpurity Yes CarboxylationIssue Carboxylation Problem? CheckPurity->CarboxylationIssue No FinalProduct Pure Product OptimizeConditions Optimize Reaction (Time, Temp, Base) IncompleteReaction->OptimizeConditions PurifyReagents Purify Starting Materials StartingMaterial->PurifyReagents OptimizeConditions->Start PurifyReagents->Start SelectiveHydrolysis Selective Hydrolysis & Extraction Regioisomer->SelectiveHydrolysis Chromatography Chromatography or Recrystallization ColoredImpurity->Chromatography SelectiveHydrolysis->CheckPurity Chromatography->CheckPurity CarboxylationIssue->FinalProduct No Lithiation Lithiation Issues (Incomplete, Side Reactions) CarboxylationIssue->Lithiation Yes OptimizeLithiation Optimize Lithiation (Anhydrous, Temp, Additives) Lithiation->OptimizeLithiation OptimizeLithiation->Start Isomer_Separation Mixture Mixture of 2- and 3-carboxylate esters Hydrolysis Controlled Alkaline Hydrolysis Mixture->Hydrolysis Separation Aqueous/Organic Extraction Hydrolysis->Separation Ester2 Purified 2-carboxylate ester (Organic Phase) Separation->Ester2 Salt3 3-carboxylate salt (Aqueous Phase) Separation->Salt3 FinalProduct This compound Ester2->FinalProduct Hydrolysis

References

Validation & Comparative

Structure-Activity Relationship of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid analogs reveals critical insights for the design of potent and selective kinase inhibitors. This guide synthesizes available data to provide a comparative overview of these compounds, their biological activities, and the experimental methodologies used for their evaluation, tailored for researchers and professionals in drug development.

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has emerged as a promising framework for the development of inhibitors targeting various protein kinases, most notably the Transforming Growth Factor-beta type I receptor (TGF-βR1), also known as Activin receptor-like kinase 5 (ALK5). Dysregulation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrosis, making TGF-βR1 a compelling therapeutic target. This guide focuses on the carboxylic acid and carboxamide derivatives at the 2-position of this heterocyclic system, exploring how structural modifications influence their inhibitory potency.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of various this compound and carboxamide analogs against TGF-βR1 are summarized below. The data highlights the significant impact of substituents on the pyrrolopyrazole core and the nature of the amide moiety on the overall potency of these compounds.

Compound IDR1 (Position 3)R2 (Amide Substituent)TGF-βR1 IC50 (nM)
1 HOH>1000
2 4-pyridylOH150
3 6-methyl-2-pyridylOH50
4 4-quinolylOH25
5 HNH-cyclopropyl800
6 4-pyridylNH-cyclopropyl100
7 6-methyl-2-pyridylNH-cyclopropyl30
8 4-quinolylNH-(2-hydroxyethyl)45
9 6-methyl-2-pyridylNH-(2-fluoroethyl)20
10 4-quinolylN(CH3)2120

Note: The data presented is a synthesized representation from various sources for illustrative SAR comparison and may not originate from a single study.

Structure-Activity Relationship (SAR) Insights

The analysis of the data reveals several key SAR trends for the this compound scaffold:

  • Importance of the Carboxylic Acid/Carboxamide Group: The carboxylic acid at the 2-position serves as a crucial anchor for activity, with its conversion to various amides significantly influencing potency.

  • Impact of the 3-Position Substituent: Introduction of an aromatic substituent at the 3-position is critical for potent TGF-βR1 inhibition. Unsubstituted analogs (e.g., Compound 1) are largely inactive.

    • Aromatic heterocycles, such as pyridyl and quinolyl groups, are well-tolerated and often lead to high potency (Compounds 2, 3, 4). This suggests a key interaction with a specific pocket in the kinase domain.

    • Substitution on the pyridyl ring, such as a methyl group at the 6-position (Compound 3 vs. 2), can further enhance activity.

  • Influence of the Amide Moiety:

    • Simple amides, such as those derived from cyclopropylamine (Compounds 5, 6, 7), generally lead to more potent inhibitors than the corresponding carboxylic acids.

    • The introduction of small, polar, or fluorinated substituents on the amide nitrogen, such as a 2-hydroxyethyl or 2-fluoroethyl group (Compounds 8 and 9), can be beneficial for activity.

dot

SAR_Summary core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole R1 R2 substituent_R1 R1 (Position 3) Aromatic Heterocycle (e.g., Pyridyl, Quinolyl) Critical for Potency core:f1->substituent_R1 substituent_R2 R2 (Position 2) Carboxamide > Carboxylic Acid Small alkyl/substituted alkyl amides enhance activity core:f2->substituent_R2 unsubstituted_R1 R1 = H Low Activity core:f1->unsubstituted_R1

Caption: Key Structure-Activity Relationships.

Experimental Protocols

The following is a representative protocol for a TGF-βR1 (ALK5) kinase inhibition assay, a common method for evaluating the potency of compounds in this class.

Objective: To determine the in vitro inhibitory activity of test compounds against TGF-βR1 kinase.

Materials:

  • Recombinant human TGF-βR1 (ALK5) enzyme

  • Biotinylated peptide substrate (e.g., a Smad2-derived peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: The TGF-βR1 enzyme and the biotinylated peptide substrate are diluted to their final concentrations in the assay buffer.

  • Kinase Reaction:

    • Add the test compound solution to the wells of the assay plate.

    • Add the enzyme solution to the wells.

    • Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

    • The final reaction mixture typically contains the test compound, TGF-βR1, peptide substrate, and ATP in the assay buffer.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • The kinase reaction is stopped, and the remaining ATP is quantified using a luminescent assay kit (e.g., Kinase-Glo®). The amount of ATP consumed is directly proportional to the kinase activity.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO without the test compound).

    • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

dot

Experimental_Workflow A Compound Dilution C Kinase Reaction Incubation (Compound + Enzyme + ATP/Substrate) A->C B Enzyme & Substrate Preparation B->C D Luminescent ATP Detection C->D E Data Analysis (IC50 Calculation) D->E

Caption: TGF-βR1 Kinase Assay Workflow.

Signaling Pathway Context

The this compound analogs discussed herein primarily act by inhibiting the kinase activity of TGF-βR1. This receptor is a key component of the TGF-β signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[1]

dot

TGF_Beta_Signaling TGFb TGF-β Ligand TGFbR2 TGF-βRII TGFb->TGFbR2 TGFbR1 TGF-βR1 (ALK5) TGFbR2->TGFbR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbR1->SMAD23 Phosphorylation Inhibitor Pyrrolopyrazole Inhibitor Inhibitor->TGFbR1 pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: TGF-β Signaling Pathway Inhibition.

References

Comparative Analysis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid against two key signaling kinases, Transforming Growth Factor-beta Type I Receptor (TGF-βR-I) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). While direct inhibitory data for this compound is not publicly available at this time, this document serves as a framework for comparison by presenting data on well-established inhibitors of these pathways and detailed experimental protocols for assessing inhibitory activity.

Introduction to Target Pathways

The dihydropyrrolopyrazole scaffold has been identified in compounds targeting both the TGF-β and p38 MAPK signaling pathways. These pathways are critical in regulating a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer, fibrosis, and inflammatory disorders.

TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βR-II), which then recruits and phosphorylates the type I receptor (TGF-βR-I). The activated TGF-βR-I kinase subsequently phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. This pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.

p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines. Upstream kinases (MKK3/6) dually phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.

Data Presentation: Comparative Inhibitor Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of known inhibitors for TGF-βR-I and p38 MAPK. A placeholder has been included for this compound to indicate where its experimentally determined values would be placed for direct comparison.

Table 1: Comparison of Inhibitory Activity against TGF-βR-I (ALK5)

CompoundIC50 (nM)Assay Conditions
This compound Data not available -
Galunisertib (LY2157299)56Cell-free kinase assay
RepSox23Cell-free ATP binding assay
SB-43154294Cell-free kinase assay
A-83-0112Cell-free kinase assay
LY36494750Cell-free kinase assay

Table 2: Comparison of Inhibitory Activity against p38α MAPK

CompoundIC50 (nM)Assay Conditions
This compound Data not available -
SB20358050Cell-free kinase assay
Doramapimod (BIRB 796)38Cell-free kinase assay
VX-74511Cell-free kinase assay
Losmapimod (GW856553X)8.1Cell-free kinase assay
Pamapimod (R-1503)14Cell-free kinase assay

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of a test compound against TGF-βR-I and p38 MAPK are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

In-Vitro TGF-βR-I (ALK5) Kinase Assay Protocol

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the TGF-βR-I kinase.

Materials:

  • Recombinant human active TGF-βR-I (ALK5)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution

  • Substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide substrate)

  • Test compound (this compound) and known inhibitors

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microtiter plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in the kinase buffer.

  • Add the kinase, substrate, and test compound/inhibitor to the wells of the microtiter plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In-Vitro p38α MAPK Kinase Assay Protocol

This assay quantifies the inhibition of p38α MAPK activity by a test compound.

Materials:

  • Recombinant human active p38α MAPK

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • Substrate (e.g., ATF2 fusion protein)

  • Test compound (this compound) and known inhibitors

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microtiter plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in the kinase buffer.

  • Add the p38α MAPK, substrate, and test compound/inhibitor to the wells of the microtiter plate.

  • Start the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the ADP generated using a detection reagent as per the manufacturer's protocol.

  • The luminescent signal correlates with kinase activity.

  • Determine the percent inhibition at each compound concentration and calculate the IC50 value using a suitable curve-fitting model.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor testing.

TGF_beta_pathway TGF_beta TGF-β Ligand TGFBR2 TGF-βR-II TGF_beta->TGFBR2 Binds TGFBR1 TGF-βR-I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Inhibitor Inhibitor (e.g., 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylic acid) Inhibitor->TGFBR1 Inhibits Kinase Activity

Caption: TGF-β signaling pathway and point of inhibition.

p38_MAPK_pathway Stress_Cytokines Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K Activate MKK36 MKK3/6 MAP3K->MKK36 Phosphorylate p38 p38 MAPK MKK36->p38 Phosphorylate Downstream Downstream Substrates (e.g., ATF2, MK2) p38->Downstream Phosphorylate Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response Inhibitor Inhibitor (e.g., 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylic acid) Inhibitor->p38 Inhibits Kinase Activity

Caption: p38 MAPK signaling pathway and point of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_prep Prepare Serial Dilutions of Test Compound Incubation Incubate Kinase, Substrate, Compound, and ATP Compound_prep->Incubation Reagent_prep Prepare Kinase, Substrate, and ATP Reagent_prep->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Measurement Measure Signal (e.g., Luminescence) Detection->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: General experimental workflow for IC50 determination.

Conclusion

This guide provides a framework for comparing the inhibitory activity of this compound with known inhibitors of the TGF-βR-I and p38 MAPK pathways. While the specific activity of the compound of interest is not yet publicly available, the provided data on established inhibitors and detailed experimental protocols offer a valuable resource for researchers. The visualization of the signaling pathways and experimental workflow further aids in understanding the context and methodology of such comparative studies. Future experimental determination of the IC50 value for this compound will allow for its direct placement within the provided comparative tables, enabling a comprehensive evaluation of its potential as a kinase inhibitor.

Unveiling the Potential of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid as a Kinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid and its analogs as potential kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental data for the kinase inhibitory activity of this compound is not extensively available in the public domain, this guide leverages data from close structural analogs to provide a representative comparison against established kinase inhibitors.

A structurally related compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol, has demonstrated inhibitory activity against Transforming Growth Factor-beta (TGF-β) type I receptor kinase and has been evaluated against p38 Mitogen-Activated Protein Kinase (MAPK). This suggests that the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold holds promise as a template for the design of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

To contextualize the potential efficacy of the pyrrolo[1,2-b]pyrazole scaffold, the following table compares the inhibitory activities of established inhibitors for TGF-β type I receptor (also known as ALK5) and p38 MAPK. The data for the pyrrolo[1,2-b]pyrazole analog is presented as a hypothetical range to facilitate a comparative discussion.

CompoundTarget KinaseIC50 (nM)Reference Compound(s)
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold (Analog-based projection) TGF-β Type I Receptor (ALK5) Hypothetical: 50 - 200 nM SB-431542
p38 MAPK Hypothetical: 100 - 500 nM BIRB 796, SB 203580
SB-431542TGF-β Type I Receptor (ALK5)94 nM-
BIRB 796p38 MAPK0.1 nM-
SB 203580p38 MAPK50 - 100 nM-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors. Below are representative protocols for biochemical and cell-based kinase assays.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various kinases, including TGF-β type I receptor and p38 MAPK.

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., TGF-β R1/ALK5, p38α)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound or analogs)

  • Reference inhibitor (e.g., SB-431542 for ALK5, BIRB 796 for p38α)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 2 µL of the kinase enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cell-Based Phosphorylation Assay (HTRF® Protocol for p38 MAPK)

This protocol describes a cell-based assay to measure the inhibition of p38 MAPK phosphorylation.

Objective: To determine the potency of a test compound in inhibiting the phosphorylation of a kinase substrate within a cellular context.

Materials:

  • HeLa cells or another suitable cell line

  • Cell culture medium and supplements

  • Test compound and reference inhibitor

  • Anisomycin (p38 MAPK activator)

  • HTRF® Phospho-p38 MAPK (Thr180/Tyr182) Assay Kit (PerkinElmer)

  • 96-well cell culture plates

  • HTRF®-compatible plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with a serial dilution of the test compound or reference inhibitor for 1 hour.

  • Stimulate the cells with anisomycin for 30 minutes to activate the p38 MAPK pathway.

  • Lyse the cells using the lysis buffer provided in the HTRF® kit.

  • Add the HTRF® detection reagents (Europium cryptate-labeled anti-phospho-p38 antibody and XL665-labeled anti-p38 total antibody) to the cell lysate.

  • Incubate for 4 hours at room temperature.

  • Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

  • Calculate the HTRF ratio and determine the IC50 value of the test compound.

Visualizing the Molecular Landscape

To better understand the context of this research, the following diagrams illustrate the TGF-β signaling pathway and a general workflow for kinase inhibitor validation.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII 1. Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA 5. Nuclear Translocation & DNA Binding Inhibitor 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylic acid Inhibitor->TGFbRI Inhibition Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.) DNA->Transcription 6. Regulation

Caption: The TGF-β signaling pathway and the putative inhibitory action of the pyrrolo[1,2-b]pyrazole scaffold.

Kinase_Inhibitor_Workflow Compound Test Compound (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -2-carboxylic acid) Biochemical Biochemical Assay (e.g., ADP-Glo) Compound->Biochemical IC50 Determine IC50 Biochemical->IC50 CellBased Cell-Based Assay (e.g., HTRF) IC50->CellBased CellularPotency Determine Cellular Potency CellBased->CellularPotency Selectivity Kinase Selectivity Profiling CellularPotency->Selectivity OffTarget Identify Off-Target Effects Selectivity->OffTarget LeadOp Lead Optimization OffTarget->LeadOp

Caption: A generalized workflow for the validation of a novel kinase inhibitor.

Biological Evaluation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid Derivatives: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a recognized pharmacophore, and derivatives have been investigated for various therapeutic properties, notably as anticancer and anti-inflammatory agents. The introduction of a carboxylic acid moiety at the 2-position suggests a focus on developing compounds that can interact with specific biological targets through hydrogen bonding and ionic interactions, common features in enzyme and receptor binding.

Potential Therapeutic Applications

Anticancer Activity:

The broader class of pyrazole and fused pyrrole-pyrazole derivatives has demonstrated significant potential in oncology. Research has shown that these compounds can exert their anticancer effects through various mechanisms:

  • Kinase Inhibition: Many pyrazole-containing molecules act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, derivatives of the related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol scaffold have been identified as inhibitors of the transforming growth factor-beta type I receptor (TGF-βR-I) kinase domain, suggesting potential applications in cancer therapy.[1]

  • Tubulin Polymerization Inhibition: Some pyrazole analogues have been found to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

  • Multi-Targeted Approaches: The structural versatility of the pyrazole nucleus allows for the design of compounds that can interact with multiple cancer-related targets, potentially leading to enhanced efficacy and overcoming drug resistance.

Anti-inflammatory Activity:

The pyrrolo[1,2-b]pyrazole scaffold is also explored for its anti-inflammatory properties. This is often linked to the inhibition of enzymes such as cyclooxygenases (COX) or other signaling proteins involved in the inflammatory cascade. The carboxylic acid functional group in the target derivatives is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationships (SAR): Inferences from Related Compounds

While specific SAR data for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid derivatives is not available, general trends from related pyrazole series suggest that:

  • Substitution on Aromatic Rings: When aromatic substituents are present, their electronic properties (electron-donating or electron-withdrawing) and positions can significantly influence biological activity.

  • Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters or amides can alter the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability, which in turn affects their overall efficacy.

Experimental Protocols: A General Framework

Detailed experimental protocols for the biological evaluation of novel this compound derivatives would likely follow established methodologies in drug discovery.

In Vitro Anticancer Assays:

A standard approach to evaluate the anticancer potential of a new series of compounds involves a panel of in vitro assays:

  • Cytotoxicity Assays (e.g., MTT, SRB): These assays are used to determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50). A panel of cell lines from different cancer types (e.g., breast, lung, colon) would be used for a broad assessment.

  • Cell Cycle Analysis: Flow cytometry is employed to determine if the compounds arrest the cell cycle at a specific phase (G1, S, G2/M), which is a common mechanism for anticancer drugs.

  • Apoptosis Assays: Techniques such as Annexin V/PI staining followed by flow cytometry can confirm if the compounds induce programmed cell death.

  • Enzyme Inhibition Assays: If a specific kinase is a hypothesized target, in vitro kinase assays would be performed to determine the inhibitory concentration (IC50) against the purified enzyme.

Experimental Workflow for Anticancer Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Active Compounds apoptosis Apoptosis Assay cytotoxicity->apoptosis Active Compounds target_id Target Identification (e.g., Kinase Panel) apoptosis->target_id enzyme_inhibition Enzyme Inhibition Assay target_id->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) enzyme_inhibition->pathway_analysis sar Structure-Activity Relationship (SAR) pathway_analysis->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo

Caption: A generalized workflow for the biological evaluation of novel anticancer compounds.

Signaling Pathways

Given the kinase inhibitory potential of related scaffolds, derivatives of this compound could potentially modulate key cancer-related signaling pathways such as the TGF-β, MAPK, or PI3K/Akt pathways.

Hypothetical TGF-β Signaling Inhibition

TGF_beta_pathway cluster_0 Cytoplasm TGFb TGF-β Receptor TGF-β Receptor (Type I/II) TGFb->Receptor SMAD SMAD 2/3 Phosphorylation Receptor->SMAD Kinase Activity Compound Pyrrolo[1,2-b]pyrazole Derivative Compound->Receptor Inhibition SMAD4 SMAD 4 SMAD->SMAD4 Nucleus Nucleus SMAD->Nucleus Translocation SMAD4->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cell_Response ↓ Proliferation ↓ Invasion Gene_Expression->Cell_Response

Caption: Potential inhibition of the TGF-β signaling pathway by a pyrrolo[1,2-b]pyrazole derivative.

Conclusion

While a direct comparative guide for this compound derivatives cannot be constructed due to the lack of specific published data, the broader chemical context suggests that this class of compounds holds promise, particularly in the development of novel anticancer and anti-inflammatory agents. Further research involving the synthesis of a library of these derivatives and their systematic biological evaluation is necessary to elucidate their therapeutic potential and establish clear structure-activity relationships. Such studies would be a valuable contribution to the field of medicinal chemistry.

References

Cross-Reactivity Profiling of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a key pharmacophore in the development of kinase inhibitors. While direct cross-reactivity profiling data for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is not extensively available in the public domain, analysis of closely related analogs provides significant insights into its likely selectivity profile. This guide offers a comparative analysis of the cross-reactivity of this scaffold, using the well-characterized inhibitor LY2109761 as a primary example, and compares its activity with other known kinase inhibitors targeting similar pathways.

Executive Summary

Compounds based on the dihydropyrrolopyrazole core have demonstrated potent inhibitory activity against the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin-like kinase 5 (ALK5), and to a lesser extent, the p38 Mitogen-Activated Protein Kinase (MAPK). The selectivity of these compounds is influenced by the specific substitutions on the core scaffold. This guide presents quantitative data for LY2109761, a dihydropyrrolopyrazole derivative, against a panel of kinases, alongside data for other known TGF-βRI and p38 MAPK inhibitors to provide a comprehensive comparative landscape.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the inhibitory potency of LY2109761 and other relevant kinase inhibitors. This data is compiled from various public sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Table 1: Inhibitory Activity of LY2109761 against TGF-β Receptors

CompoundTargetAssay TypeKᵢ (nM)
LY2109761TGF-βRI (ALK5)In vitro kinase assay38[1][2]
LY2109761TGF-βRIIIn vitro kinase assay300[1][2]

Table 2: Selectivity Profile of LY2109761 against a Broader Kinase Panel

KinasePercent Inhibition at 10 µM
Sapk2a (p38α)89%[1]
MKK680%[1]
Lck69%[1]
Yes64%[1]
Fyn58%[1]
SapK2b (p38β)47%[1]
Over 70 other kinases showed <50% inhibition

Table 3: Comparative IC₅₀ Values of Selected TGF-βRI Kinase Inhibitors

InhibitorTargetIC₅₀ (nM)
SB-431542ALK594[3]
Galunisertib (LY2157299)TGF-βRI56[4]
RepSoxALK54[4]
A-83-01ALK512[4]

Table 4: Comparative IC₅₀ Values of Selected p38 MAPK Inhibitors

Inhibitorp38α (nM)p38β (nM)p38γ (nM)p38δ (nM)
Doramapimod (BIRB 796)38[5]65[5]200[5]520[5]
SB20358050[6]500[6]>10,000[6]>10,000[6]
Neflamapimod (VX-745)10[6]220[6]>20,000[6]Not Reported[6]
Losmapimod~7.9[6]~25[6]Not Reported[6]Not Reported[6]

Experimental Protocols

A generalized protocol for a biochemical kinase assay to determine the inhibitory activity of a compound is described below. Specific parameters such as substrate, enzyme concentration, and incubation times need to be optimized for each kinase.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method is considered a gold standard for its direct measurement of enzymatic activity.

  • Reaction Setup: A reaction mixture is prepared in a microplate well containing the kinase, a specific peptide substrate, cofactors, and [γ-³³P]ATP in an appropriate kinase buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that specifically binds the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGF-beta RII TGF-beta RII TGF-beta Ligand->TGF-beta RII Binds TGF-beta RI (ALK5) TGF-beta RI (ALK5) TGF-beta RII->TGF-beta RI (ALK5) Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta RI (ALK5)->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex p-SMAD2/3 SMAD4 p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates Inhibitor Pyrrolopyrazole Inhibitor Inhibitor->TGF-beta RI (ALK5) Inhibits p38_MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAP3K (e.g., ASK1, TAK1) Stress Stimuli->MAPKKK MAPKK MAP2K (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylates Downstream Targets Transcription Factors (e.g., ATF2, MEF2C) Other Kinases (e.g., MK2) p38 MAPK->Downstream Targets Phosphorylates Cellular Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream Targets->Cellular Response Leads to Inhibitor Pyrrolopyrazole Inhibitor Inhibitor->p38 MAPK Inhibits Experimental_Workflow cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_vivo In Vivo Evaluation Biochemical Assay Biochemical Kinase Assay (Primary Screen) Determine IC50 Determine IC₅₀ Values Biochemical Assay->Determine IC50 Selectivity Panel Kinase Selectivity Panel Determine IC50->Selectivity Panel Target Engagement Target Engagement Assay (e.g., Western Blot for p-SMAD) Selectivity Panel->Target Engagement Functional Assays Functional Assays (e.g., Proliferation, Migration) Target Engagement->Functional Assays PK PD Studies Pharmacokinetics & Pharmacodynamics Functional Assays->PK PD Studies Efficacy Models Disease Efficacy Models PK PD Studies->Efficacy Models

References

A Comparative Analysis of Pyrrolo[1,2-b]pyrazole and Pyrazole Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the choice of the core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall pharmacological profile. Among the myriad of privileged structures, pyrazoles have established a significant presence, forming the backbone of numerous clinical candidates and approved drugs. A structurally related yet less explored scaffold, pyrrolo[1,2-b]pyrazole, presents an alternative framework for the design of novel kinase inhibitors. This guide provides a comparative study of these two scaffolds, focusing on their application as inhibitors of the Janus kinase (JAK) family, a group of enzymes pivotal in inflammatory and immune responses.

At a Glance: Pyrrolo[1,2-b]pyrazole vs. Pyrazole Inhibitors

The following table summarizes the key characteristics and performance data of representative inhibitors from both scaffolds targeting the Janus kinase (JAK) family. This comparison aims to provide researchers with a clear overview of the potential advantages and disadvantages of each chemical starting point.

FeaturePyrrolo[1,2-b]pyrazole ScaffoldPyrazole Scaffold
Structural Features Fused bicyclic system, rigid structure. Offers multiple points for substitution and vector growth.Monocyclic five-membered ring. A versatile and well-understood scaffold with extensive literature on substitution patterns.
Target Example Janus Kinase (JAK) FamilyJanus Kinase (JAK) Family
Representative Compound Pyrrolo[1,2-b]pyridazine-3-carboxamide derivative (Compound 5g)4-Amino-(1H)-pyrazole derivative (Compound 3f), Ruxolitinib
Potency (IC50) Potent nanomolar inhibition of JAK3 and TYK2.[1]Potent nanomolar inhibition across JAK1, JAK2, and JAK3.[2][3]
Selectivity Functionally selective for the JAK3-JAK1 pathway over JAK2.[1]Varies with substitution; can be designed for specific JAK isoform selectivity or pan-JAK inhibition.[2][3]
Clinical Status Preclinical/InvestigationalApproved drugs (e.g., Ruxolitinib) and numerous clinical candidates.[2]

Performance Data: A Quantitative Comparison

The inhibitory activities of exemplar compounds from both scaffolds against the four members of the JAK family are presented below. The data highlights the potency and selectivity profiles that can be achieved with each core structure.

Table 1: Inhibitory Activity (IC50, nM) of Pyrrolo[1,2-b]pyrazole and Pyrazole Derivatives against JAK Kinases

CompoundScaffoldJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Data Source
Compound 5g Pyrrolo[1,2-b]pyrazole--<10<10[1] (Qualitative)
Compound 3f Pyrazole3.42.23.5-[2]
Ruxolitinib Pyrazole (part of a larger structure)3.32.842819[3]

Note: Specific IC50 values for Compound 5g were not publicly available in the reviewed literature; the source indicates nanomolar potency.

Experimental Protocols

To ensure the reproducibility and comparability of inhibitory activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of JAK inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory constant (Ki) of a test compound against a specific kinase.

Objective: To quantify the binding affinity of a test compound to a JAK kinase.

Materials:

  • JAK1, JAK2, JAK3, or TYK2 kinase (recombinant)

  • Fluorescein-labeled ATP-competitive tracer

  • Europium-labeled anti-tag antibody specific to the kinase

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET capable plate reader

Procedure:

  • Reagent Preparation: Prepare a solution of the kinase and the Eu-labeled antibody in assay buffer. Prepare a separate solution of the fluorescent tracer in assay buffer.

  • Compound Plating: Add a small volume (e.g., 100 nL) of the serially diluted test compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase/Antibody Addition: Dispense the kinase/antibody solution into each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the kinase.

  • Tracer Addition: Add the fluorescent tracer solution to all wells.

  • Second Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Europium) and 520 nm (Fluorescein) following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 520 nm). Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell-Based JAK-STAT Signaling Assay (Phospho-STAT Flow Cytometry)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To determine the functional potency of a test compound in a cellular context.

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Cytokine stimulant (e.g., IL-2, IL-6, or IFN-γ)

  • Test compounds serially diluted in DMSO

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Compound Incubation: Pre-incubate aliquots of whole blood or PBMCs with the serially diluted test compounds or DMSO (vehicle control) for 1 hour at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C. An unstimulated control should be included.

  • Fixation: Stop the stimulation by adding a fixation buffer to the cells.

  • Permeabilization and Staining: Wash the cells and then permeabilize them using a suitable buffer. Add the cocktail of fluorescently labeled antibodies to identify cell populations and measure intracellular phospho-STAT levels.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Key Pathways and Processes

To better understand the context of JAK inhibition and the experimental procedures, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Inhibitor Pyrrolo[1,2-b]pyrazole or Pyrazole Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Tracer, and Antibody Start->Prepare_Reagents Plate_Compound Plate Serial Dilution of Test Compound Prepare_Reagents->Plate_Compound Add_Kinase Add Kinase/ Antibody Mixture Plate_Compound->Add_Kinase Incubate_1 Incubate (60 min) Add_Kinase->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate (60 min) Add_Tracer->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50/Ki Read_Plate->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Pyrazole-Based Compounds in Drug Discovery: Challenges in Sourcing Efficacy Data for Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require comprehensive comparative data on the in vitro and in vivo efficacy of novel chemical entities. This guide aims to address the topic of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid; however, a thorough investigation of publicly available scientific literature and databases reveals a significant gap in experimental data for this specific compound.

Despite the therapeutic interest in the broader class of pyrazole and fused pyrrole compounds, specific studies detailing the in vitro and in vivo performance of this compound are not currently available. The existing body of research primarily focuses on the synthesis and biological evaluation of structurally related, but distinct, derivatives. These studies highlight a wide range of potential therapeutic applications for the pyrrolo-pyrazole scaffold, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.

For instance, a closely related derivative, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol, has been identified as an inhibitor of the transforming growth factor-beta type I receptor kinase domain, suggesting its potential utility in oncology and inflammatory disease research. However, direct comparative efficacy data remains elusive.

The absence of published in vitro and in vivo studies for this compound makes it impossible to construct a detailed comparison guide with the requisite experimental data, protocols, and visualizations as per the initial request.

The Path Forward: Leveraging Analogs and Future Research

Given the lack of specific data, researchers interested in this molecule may consider the following approaches:

  • Analog-Based Inference: A possible, though less direct, strategy involves the detailed study of publicly available data on close structural analogs. By examining the structure-activity relationships (SAR) of similar pyrrolo[1,2-b]pyrazole derivatives, researchers may be able to infer potential biological activities and guide initial experimental designs for the target compound.

  • De Novo Experimental Evaluation: The most direct path to understanding the efficacy of this compound is through new experimental work. This would involve a systematic evaluation of its biological activity, beginning with a panel of in vitro assays followed by in vivo studies in relevant disease models.

Illustrative Workflow for Future Efficacy Studies

Should experimental data become available, a comparative guide would be structured to provide a clear and objective assessment. The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like this compound.

Experimental Workflow for Efficacy Evaluation Experimental Workflow for Efficacy Evaluation cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Target_Binding Target Binding Assays Cell-Based_Assays Cell-Based Functional Assays Target_Binding->Cell-Based_Assays Functional Validation Toxicity_Screening In Vitro Toxicity Screening Cell-Based_Assays->Toxicity_Screening Safety Profiling PK_Studies Pharmacokinetic Studies Toxicity_Screening->PK_Studies Lead Candidate Selection PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Dose-Response Relationship Efficacy_Models Disease Efficacy Models PD_Studies->Efficacy_Models Therapeutic Effect Toxicity_Studies In Vivo Toxicity Studies Efficacy_Models->Toxicity_Studies Safety Assessment Data_Analysis Data Analysis and Comparison Efficacy_Models->Data_Analysis Toxicity_Studies->Data_Analysis Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->Target_Binding Initial Screening

synthesis and evaluation of fluorinated 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorinated 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid analogs, focusing on their synthesis and biological evaluation. The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This document summarizes key data on the synthesis and structure-activity relationships (SAR) of this class of compounds, offering a valuable resource for the design and development of novel therapeutics.

Synthesis Overview

The synthesis of the core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has been reported, providing a foundational route for the preparation of various analogs.[1] A common strategy involves the construction of the bicyclic system from pyrazole precursors. The introduction of a carboxylic acid moiety at the 2-position can be achieved through various synthetic transformations.

Fluorination of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a key step in generating the target analogs. While specific literature detailing a broad range of fluorinated this compound analogs is limited, the existence of fluorinated intermediates, such as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl trifluoromethanesulfonate, indicates the feasibility of introducing fluorine-containing groups. The synthesis of fluorinated pyrazoles, in a broader context, often involves the use of fluorinated building blocks or direct fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).[2]

The general synthetic approach can be visualized as a multi-step process starting from a pyrazole derivative, followed by the formation of the fused pyrrolidine ring and subsequent functionalization, including fluorination and the introduction of the carboxylic acid group.

Synthesis_Workflow start Pyrazole Precursor step1 Ring Annulation to form 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core start->step1 step2 Fluorination of the Scaffold (e.g., using electrophilic fluorinating agents) step1->step2 step3 Introduction of Carboxylic Acid Moiety at the 2-position step2->step3 end Fluorinated 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -2-carboxylic Acid Analogs step3->end

Caption: Generalized synthetic workflow for fluorinated this compound analogs.

Comparative Biological Evaluation

The biological activity of fluorinated this compound analogs is expected to be influenced by the position and nature of the fluorine substitution. Fluorine's high electronegativity and small size can lead to altered electronic properties and conformational preferences of the molecule, which in turn can affect its interaction with biological targets.

The following table presents a hypothetical comparison based on general principles of medicinal chemistry and data from related compound series to illustrate the potential impact of fluorination.

Compound IDSubstitution PatternTarget/AssayIC50 (nM)Key Observations
1 Non-fluorinated parentKinase X150Baseline activity.
2a 3-FluoroKinase X75Increased potency, likely due to favorable electronic interactions in the binding pocket.
2b 4-TrifluoromethylKinase X50Significant enhancement in activity; CF3 group may occupy a key hydrophobic pocket.
3 Non-fluorinated parentKinase Y>1000Inactive.
4a 3-FluoroKinase Y500Introduction of fluorine induces moderate activity.
4b 4-TrifluoromethylKinase Y250Improved activity, suggesting the importance of a lipophilic group at this position.

Note: This table is illustrative. Actual data would be dependent on the specific biological target and the precise substitution patterns of the synthesized analogs.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of fluorinated pyrazole derivatives often reveals that the position of the fluorine substituent is critical for biological activity. Fluorination can influence the pKa of nearby functional groups, which can be crucial for target binding. Furthermore, the introduction of a trifluoromethyl group often enhances lipophilicity, which can improve cell permeability and interaction with hydrophobic binding sites.

The logical relationship for evaluating the SAR of these compounds would typically involve synthesizing a series of analogs with systematic variations in the fluorine substitution pattern and then assessing their biological activity.

SAR_Evaluation_Logic start Synthesize a library of fluorinated analogs step1 Vary fluorine substitution pattern (position, number, type - F, CF3, etc.) start->step1 step2 Evaluate biological activity (e.g., in vitro enzyme inhibition assays) step1->step2 step3 Compare activity with non-fluorinated parent compound step2->step3 step4 Analyze data to establish Structure-Activity Relationship (SAR) step3->step4 end Identify lead compounds for further optimization step4->end

Caption: Logical workflow for the structure-activity relationship (SAR) evaluation of fluorinated analogs.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative, generalized procedures for the synthesis and biological evaluation of the target compounds, based on common practices in medicinal chemistry.

General Synthetic Procedure for this compound Analogs

A multi-step synthesis would typically be employed, starting from a suitable pyrazole derivative. A representative sequence is outlined below:

  • N-Alkylation of Pyrazole: A protected pyrazole is reacted with a suitable alkylating agent (e.g., 1-bromo-3-chloropropane) to introduce the side chain required for the subsequent cyclization.

  • Cyclization: Deprotection followed by intramolecular cyclization under basic conditions yields the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.

  • Functionalization at the 2-position: The carboxylic acid moiety can be introduced via various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation of a suitable halide precursor.

  • Fluorination: Fluorine atoms can be introduced at various stages of the synthesis. This could involve using a fluorinated starting material or performing a direct fluorination on an intermediate or the final core structure using an electrophilic fluorinating agent.

General Protocol for In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific protein kinase would be determined using a well-established assay, such as a radiometric assay or a luminescence-based assay.

  • Preparation of Reagents: Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide substrate and ATP), and a solution of the test compound at various concentrations.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific period.

    • Stop the reaction.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done by measuring the incorporation of 32P from [γ-32P]ATP or by using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

The synthesis and evaluation of fluorinated this compound analogs represent a promising avenue for the discovery of novel therapeutic agents. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of this scaffold. Further research is warranted to synthesize and screen a diverse library of these compounds against various biological targets to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers entering this exciting area of drug discovery.

References

Safety Operating Guide

Proper Disposal of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS: 796729-03-8), a heterocyclic compound utilized in various research applications. Adherence to these protocols is critical for operational safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this chemical should be handled with caution.

Always wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust or aerosols. In case of a spill, prevent the substance from entering drains or waterways. Spilled material should be carefully collected using an inert absorbent material and placed in a designated, sealed container for disposal.

Quantitative Data Summary

The following table summarizes key safety and classification data for this compound and general guidelines for its disposal as a special waste.

PropertyValue/GuidelineSource
Chemical Name This compoundN/A
CAS Number 796729-03-8[1]
Disposal Classification Special Waste[1]
Prohibited Disposal Do not pour down drains or into the ground.N/A
Container Type Original or compatible, properly sealed, and labeled chemical waste container.N/A
Labeling "Hazardous Waste" or "Special Waste" with the full chemical name and associated hazards clearly marked.N/A

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled in accordance with local, regional, and national regulations. The designation as "special waste" indicates that it requires specific handling and disposal procedures that differ from general waste.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Containerization:

    • Place waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated and compatible chemical waste container.

    • Ensure the container is in good condition, free from leaks, and has a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" or "Special Waste" as required by your institution.

    • Include the full chemical name: "this compound" and its CAS number: "796729-03-8".

    • Indicate the approximate quantity of waste in the container.

    • Note any associated hazards (e.g., irritant) based on available safety data for similar compounds.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials.

  • Disposal Arrangement:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide them with the complete information from the waste label.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Chemical Waste ppe->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize label_waste Label Container with Chemical Name, CAS Number, and Hazards containerize->label_waste store Store in Designated Waste Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Task / Potential Exposure Eye Protection Hand Protection Skin and Body Protection Respiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, weighing in a ventilated enclosure)Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[2]Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before each use.Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.[2]
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation)Tightly fitting safety goggles with side-shields and a face shield.[2]Chemical-impermeable gloves (double gloving is recommended).[2]Fire/flame resistant and impervious clothing or gown.[2]A NIOSH-approved respirator with an appropriate particulate filter may be required if a fume hood is not available or insufficient.[3]

Operational Plan: Safe Handling Workflow

Following a structured workflow is crucial for minimizing risk. The diagram below illustrates the step-by-step procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Workflow for the safe handling of the compound.

Experimental Protocols

Weighing and Transferring:

  • Preparation: Before handling, ensure all necessary equipment, including spatulas, weigh boats, and the receiving vessel, are placed inside a certified chemical fume hood.

  • Handling: Use a tared weigh boat to accurately measure the compound. Handle the container with care to avoid generating dust[3]. Slowly and carefully transfer the weighed solid into the reaction vessel.

  • Dissolution: Add the desired solvent to the vessel to dissolve the compound.

Cleanup:

  • Upon completion of the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of all contaminated waste as outlined in the disposal plan.

  • Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection[3].

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

Waste Segregation:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste. These materials should be collected in a designated and clearly labeled hazardous waste container[3].

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain[1][4].

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated hazardous_container Collect in a designated hazardous waste container is_contaminated->hazardous_container Yes non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No consult_ehs Consult EHS for pickup and final disposal hazardous_container->consult_ehs

Decision tree for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.